molecular formula C19H19NO B1222855 Maroxepin CAS No. 65509-24-2

Maroxepin

Katalognummer: B1222855
CAS-Nummer: 65509-24-2
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: RLYFYCIACXEKPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maroxepin, also known as Maroxepin, is a useful research compound. Its molecular formula is C19H19NO and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Maroxepin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maroxepin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

65509-24-2

Molekularformel

C19H19NO

Molekulargewicht

277.4 g/mol

IUPAC-Name

18-methyl-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene

InChI

InChI=1S/C19H19NO/c1-20-12-10-14-15(11-13-20)17-7-3-5-9-19(17)21-18-8-4-2-6-16(14)18/h2-9H,10-13H2,1H3

InChI-Schlüssel

RLYFYCIACXEKPZ-UHFFFAOYSA-N

SMILES

CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24

Kanonische SMILES

CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24

Andere CAS-Nummern

65509-24-2

Synonyme

maroxepin
maroxepin hydrochloride
maroxepine

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to CGP 3466B: A Neuroprotective Agent Targeting the GAPDH Apoptotic Cascade

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGP 3466B, the maleate salt of CGP 3466, is a propargylamine derivative with potent neuroprotective and anti-apoptotic properties demonstrated across numerous preclinical models.[1] Structurally related to the monoamine oxidase (MAO) inhibitor (-)-deprenyl, CGP 3466B distinguishes itself with a mechanism of action that is independent of MAO inhibition, avoiding the amphetamine-like metabolites associated with older compounds.[1] Its primary therapeutic action is mediated through the binding to and inhibition of a pro-apoptotic cascade involving the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] By preventing the nuclear translocation of GAPDH under conditions of cellular stress, CGP 3466B effectively blocks a key pathway leading to programmed cell death.[3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and validated experimental methodologies for its use in neurodegenerative disease research.

Chemical Identity and Physicochemical Properties

CGP 3466B is the hydrogen maleate salt of the active compound N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine.[1][4] The dibenzo[b,f]oxepine core is a tricyclic "butterfly-shaped" structure that forms the scaffold for many biologically active compounds.[5] The propargylamine moiety is critical for its biological activity, though not through the typical MAO inhibition pathway.

Table 1: Chemical and Physical Properties of CGP 3466B

PropertyValueSource
Full Chemical Name N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine maleate[4]
Common Names CGP 3466B, Omigapil[3]
CAS Number 200189-97-5[4]
Molecular Formula C₂₃H₂₁NO₅
Molecular Weight 391.42 g/mol
Canonical SMILES CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)ON/A
Solubility For stock solutions, dissolve in DMSO or ethanol. Further dilution into aqueous buffers is required for cell culture experiments.N/A
Storage Store solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles.N/A

Mechanism of Action: Inhibition of the GAPDH-Mediated Death Cascade

The neuroprotective effects of CGP 3466B are potent and occur at concentrations far below those required for any marginal MAO inhibition.[1] The core mechanism revolves around its interaction with GAPDH, a ubiquitous enzyme known for its role in glycolysis.[6] Beyond its metabolic function, GAPDH can initiate apoptosis under conditions of oxidative stress.[2][7]

The apoptotic signaling pathway proceeds as follows:

  • Apoptotic Stimulus: Cellular stressors, such as toxins (e.g., MPP+), oxidative damage, or trophic factor withdrawal, trigger post-translational modifications of GAPDH, particularly S-nitrosylation of a key cysteine residue (Cys-150).[3][7]

  • Conformational Change and Siah1 Binding: This modification causes GAPDH to bind to Siah1, an E3 ubiquitin ligase that acts as a chaperone protein.[7]

  • Nuclear Translocation: The GAPDH-Siah1 complex translocates from the cytoplasm to the nucleus.[2][3]

  • Induction of Apoptosis: Within the nucleus, the complex mediates cell death through pathways involving p53 and p300/CBP, leading to the execution of the apoptotic program.[3]

CGP 3466B intervenes at a critical juncture in this cascade. It binds to GAPDH, preventing the stress-induced interaction with Siah1 and subsequent nuclear translocation.[2][7] This action preserves mitochondrial function and blocks the downstream apoptotic events, thereby rescuing neurons from cell death.[2][8] Importantly, this inhibition does not affect the primary glycolytic activity of GAPDH, making it a highly selective blockade of the enzyme's pro-death function.[3][7]

GAPDH_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Apoptotic Stimulus (e.g., MPP+, Oxidative Stress) GAPDH GAPDH (Glycolytic Enzyme) Stress->GAPDH S-Nitrosylation (Cys-150) SNO_GAPDH S-Nitrosylated GAPDH (SNO-GAPDH) Complex GAPDH-Siah1 Complex SNO_GAPDH->Complex binds Siah1 Siah1 Siah1->Complex Nuclear_Complex Nuclear GAPDH-Siah1 Complex->Nuclear_Complex Nuclear Translocation CGP CGP 3466B CGP->SNO_GAPDH Binds & Prevents Siah1 Interaction Apoptosis Apoptosis Nuclear_Complex->Apoptosis activates p53 pathway

Figure 1: Mechanism of CGP 3466B in preventing GAPDH-mediated apoptosis.

Preclinical Efficacy in Neurodegeneration Models

CGP 3466B has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neurodegenerative diseases, particularly Parkinson's disease and motor neuron disease.

  • In Vitro Studies: The compound effectively rescues cultured rat embryonic mesencephalic dopaminergic neurons from cell death induced by the mitochondrial toxin MPP+ (the active metabolite of MPTP).[1] It also protects partially differentiated PC12 cells and cerebellar granule cells from apoptosis induced by trophic withdrawal and other toxins.[1]

  • In Vivo Studies: In mouse models of Parkinson's disease using MPTP, CGP 3466B administration prevents the loss of dopaminergic neurons in the substantia nigra.[1] It also improves skilled motor performance in 6-OHDA-lesioned rats, a model that more closely mimics the anatomical progression of Parkinson's.[1] Furthermore, in a mouse model of motor neuron disease (pmn mice), oral administration of CGP 3466B increased life-span by over 50%, preserved body weight, improved motor function, and protected mitochondrial integrity.[2][8]

A critical consideration for experimental design is the compound's bell-shaped dose-response curve , where efficacy is observed at very low doses (ranging from 0.0003 to 0.1 mg/kg in vivo), with higher doses sometimes showing reduced or no effect.[1] This necessitates careful dose-response studies to identify the optimal therapeutic window for any given model system.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a representative experiment to validate the neuroprotective effects of CGP 3466B against MPP+-induced toxicity in a primary dopaminergic neuron culture, based on methodologies reported in the literature.[1]

Objective: To determine if pre-treatment with CGP 3466B can prevent the loss of tyrosine hydroxylase (TH)-positive neurons following exposure to the neurotoxin MPP+.

Materials:

  • Primary rat embryonic (E14-E15) ventral mesencephalon tissue

  • Cell culture plates (24-well), poly-D-lysine coated

  • Neuronal culture medium (e.g., Neurobasal + B27 supplement)

  • CGP 3466B (maleate salt)

  • MPP+ iodide

  • Paraformaldehyde (PFA) for fixation

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Appropriate fluorescent secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Methodology:

  • Cell Culture Preparation:

    • Dissect ventral mesencephalon from E14-E15 rat embryos and dissociate tissue to create a single-cell suspension.

    • Plate cells onto poly-D-lysine coated 24-well plates at a density of ~2.5 x 10⁵ cells/well.

    • Culture cells for 5-7 days to allow for differentiation and neurite extension.

  • Compound Pre-treatment:

    • Prepare a 10 mM stock solution of CGP 3466B in DMSO. Serially dilute in culture medium to achieve final treatment concentrations. Causality Note: A wide range of concentrations (e.g., 10⁻¹³ M to 10⁻⁷ M) should be tested to account for the bell-shaped dose-response curve.

    • Add the diluted CGP 3466B to the appropriate wells. Include a vehicle control (medium with equivalent DMSO concentration).

    • Incubate for 30-60 minutes. Causality Note: Pre-incubation allows the compound to enter the cells and be available to interact with GAPDH upon the initiation of the apoptotic stimulus.

  • Toxin-Induced Injury:

    • Prepare a stock solution of MPP+ iodide in water. Dilute in culture medium to the final desired concentration (e.g., 10 µM).

    • Add the MPP+ solution to all wells except the "no-toxin" control group.

    • Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Immunocytochemistry and Analysis:

    • After incubation, gently wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Permeabilize cells with 0.2% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).

    • Incubate with anti-TH primary antibody overnight at 4°C. Causality Note: TH is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons, which are the primary cells affected in Parkinson's disease models.

    • Wash and incubate with a fluorescently-labeled secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope.

  • Quantification:

    • Count the number of TH-positive neurons in multiple fields of view for each well.

    • Calculate the percentage of neuronal survival relative to the "no-toxin" control group.

    • Plot neuronal survival as a function of CGP 3466B concentration to determine the dose-response relationship.

InVitro_Workflow Start Start: Primary Mesencephalic Culture Plate Plate Cells & Allow Differentiation (5-7 days) Start->Plate Pretreat Pre-treat with CGP 3466B (or Vehicle Control) Plate->Pretreat Toxin Induce Neurotoxicity with MPP+ Pretreat->Toxin Incubate Incubate for 48 hours Toxin->Incubate FixStain Fix Cells (PFA) & Perform Immunostaining Incubate->FixStain StainTH Primary Ab: Anti-TH Secondary Ab: Fluorescent FixStain->StainTH Image Image Acquisition (Fluorescence Microscopy) StainTH->Image Quantify Quantify TH+ Neurons (Neuronal Survival %) Image->Quantify End End: Dose-Response Curve Quantify->End

Figure 2: Experimental workflow for an in vitro neuroprotection assay with CGP 3466B.

Conclusion and Future Directions

CGP 3466B is a valuable research tool for investigating the mechanisms of neuronal apoptosis. Its unique mode of action, targeting the non-glycolytic, pro-death function of GAPDH, sets it apart from other neuroprotective agents.[1][3] While it did not meet primary endpoints in human clinical trials for Parkinson's disease and ALS, its well-defined mechanism and potent preclinical efficacy make it an essential compound for probing the role of the GAPDH death cascade in various models of neurological disease and injury.[3] For researchers, the key takeaways are its potent, MAO-independent neuroprotection and the critical importance of conducting thorough dose-response studies to identify its narrow therapeutic window.

References

  • Sagot, Y., et al. (2000). An orally active anti-apoptotic molecule (CGP 3466B) preserves mitochondria and enhances survival in an animal model of motoneuron disease. British Journal of Pharmacology, 131(4), 721-728. [Link]

  • Kragten, E., et al. (2000). An orally active anti-apoptotic molecule (CGP 3466B) preserves mitochondria and enhances survival in an animal model of motoneuron disease. British Journal of Pharmacology, 131(4), 721-8. [Link]

  • Trist, D. G., et al. (2021). Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis. Frontiers in Neurology, 12, 730595. [Link]

  • Waldmeier, P. C., et al. (2000). Neurorescuing effects of the GAPDH ligand CGP 3466B. Journal of Neural Transmission. Supplementum, 60, 197-214. [Link]

  • GeneCards. (2026, January 15). GAPDH Gene. [Link]

  • Zhang, J., et al. (2022). The nuclear GAPDH-HMGB cascade in cortical microglia regulates cognitive flexibility. Cell Reports, 39(13), 111020. [Link]

  • PubChem. (n.d.). Dibenz(b,f)oxepin. National Center for Biotechnology Information. [Link]

  • Mol-Instincts. (2025, May 20). (10Z)-dibenzo[b,f]oxepin-10(11H)-one oxime. Chemical Synthesis Database. [Link]

  • PubChem. (n.d.). Dibenz[b,e]oxepin. National Center for Biotechnology Information. [Link]

  • Krawczyk, H., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

Sources

The Dibenzoxepin Scaffold: A Privileged Structure in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dibenzoxepin Derivatives in Psychopharmacology Research

The dibenzoxepin framework, a tricyclic system composed of two benzene rings fused to a central seven-membered oxepine ring, represents a cornerstone in medicinal chemistry.[1] Its unique three-dimensional conformation allows for interactions with a wide array of biological targets, making it a "privileged scaffold" for drug discovery. While derivatives have been explored for various therapeutic applications including anti-inflammatory and antitumor activities, their most profound impact has been in the field of psychopharmacology.[2][3] The archetypal derivative, doxepin, was first approved in 1969 and is the only dibenzoxepin-based tricyclic antidepressant (TCA) to be marketed, paving the way for decades of research into its complex neuropharmacological profile.[1][4][5]

This guide provides a technical overview for researchers and drug development professionals, delving into the core pharmacology, structure-activity relationships (SAR), and essential preclinical evaluation workflows for dibenzoxepin derivatives, with a primary focus on doxepin as the exemplar compound.

The Multifaceted Pharmacology of Doxepin: A Dose-Dependent Profile

Doxepin is often characterized as a "dirty drug" due to its promiscuous binding to multiple neurotransmitter receptors at therapeutic antidepressant doses (75-300 mg/day).[4][6] However, this perspective belies a remarkable dose-dependent selectivity that has enabled its repurposing for different clinical indications.[6] Understanding this dual-action mechanism is critical for designing and interpreting research in this chemical space.

Mechanism of Action: From Broad-Spectrum Antidepressant to Selective Hypnotic

At higher doses (≥ 25-50 mg) , doxepin functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the synaptic concentration of these key mood-regulating neurotransmitters.[7][8] This action is the primary basis for its antidepressant and anxiolytic effects.[9] Concurrently, at these concentrations, doxepin antagonizes several other receptors, including:

  • Muscarinic Acetylcholine Receptors (M1-M5): Responsible for anticholinergic side effects like dry mouth, constipation, and cognitive impairment.[8][10]

  • α1-Adrenergic Receptors: Blockade can lead to orthostatic hypotension and dizziness.[5][11]

  • Serotonin 5-HT2A and 5-HT2C Receptors: Antagonism may contribute to its anxiolytic and sleep-promoting effects.[4]

At very low doses (≤ 6 mg) , doxepin's pharmacology undergoes a dramatic shift. Its affinity for the histamine H1 receptor is exceptionally high, making it one of the most potent H1 antagonists known.[4][12] At these low concentrations, its activity at other receptors (including SERT, NET, and muscarinic receptors) is clinically insignificant.[4][6] This selective H1 receptor antagonism is the sole mechanism behind its hypnotic effects, effectively treating insomnia by blocking the wake-promoting effects of histamine without causing the problematic side effects seen at higher doses.[12][13]

Below is a diagram illustrating the dose-dependent mechanisms of action.

cluster_high_dose High Dose Doxepin (≥ 25 mg) cluster_low_dose Low Dose Doxepin (≤ 6 mg) HD_Dox Doxepin HD_SERT SERT HD_Dox->HD_SERT Inhibits/ Antagonizes HD_NET NET HD_Dox->HD_NET Inhibits/ Antagonizes HD_M1 Muscarinic R HD_Dox->HD_M1 Inhibits/ Antagonizes HD_Alpha1 α1-Adrenergic R HD_Dox->HD_Alpha1 Inhibits/ Antagonizes HD_5HT2 5-HT2 R HD_Dox->HD_5HT2 Inhibits/ Antagonizes HD_Effect_AD Antidepressant/ Anxiolytic Effects HD_SERT->HD_Effect_AD HD_NET->HD_Effect_AD HD_Effect_SE Anticholinergic/ Adrenergic Side Effects HD_M1->HD_Effect_SE HD_Alpha1->HD_Effect_SE LD_Dox Doxepin LD_H1 Histamine H1 Receptor LD_Dox->LD_H1 Potent & Selective Antagonism LD_Effect Hypnotic Effect (Treats Insomnia) LD_H1->LD_Effect

Caption: Dose-dependent pharmacology of Doxepin.

Receptor Binding Affinity

The diverse pharmacological profile of doxepin is quantified by its binding affinity (Ki) for various receptors. A lower Ki value indicates stronger binding. The following table summarizes key binding data, illustrating the profound selectivity for the H1 receptor.

Receptor/TransporterDoxepin Ki (nM)Reference
Histamine H1 0.17 - 1.12 [4][14]
Serotonin Transporter (SERT)25[4]
Norepinephrine Transporter (NET)25[4]
Muscarinic Acetylcholine (M1-M5)27 - 56[4][14]
Serotonin 5-HT2A10[4]
Serotonin 5-HT2C149[4]
α1-Adrenergic15[4]
Histamine H2~100[11]

This data highlights the causality behind the experimental choice of low-dose doxepin for insomnia; its affinity for the H1 receptor is over 100-fold greater than for its monoamine transporter targets, allowing for a therapeutic window where only H1 antagonism is achieved.

Pharmacokinetics and Metabolism

Dibenzoxepin derivatives undergo extensive hepatic metabolism, primarily via the cytochrome P450 (CYP) enzyme system.[15]

  • Metabolism: Doxepin is metabolized mainly by CYP2C19 and CYP2D6.[6][11] The major route is N-demethylation by CYP2C19 to form an active metabolite, desmethyldoxepin (nordoxepin), which also possesses antidepressant activity.[11] Hydroxylation via CYP2D6 is another key pathway.[11]

  • Pharmacogenomic Considerations: The high polymorphism in CYP2D6 and CYP2C19 genes can lead to significant inter-individual variability in plasma concentrations, affecting both efficacy and tolerability.[11] Researchers investigating new derivatives must account for this, as a compound's metabolic profile is a critical determinant of its clinical viability.

  • Half-Life: Doxepin has a mean elimination half-life of approximately 15 hours, while its active metabolite, nordoxepin, has a longer half-life of about 30 hours.[15]

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of the dibenzoxepin core can be achieved through several established routes, often involving intramolecular cyclization reactions.

General Synthetic Workflow

A common strategy involves the formation of a diaryl ether intermediate followed by a ring-closing reaction to form the seven-membered oxepine ring. Key reactions include Ullmann coupling, nucleophilic aromatic substitution (SNAr), and intramolecular Friedel-Crafts or McMurry reactions.[16][17][18]

Caption: Generalized synthetic workflow for dibenzoxepin derivatives.

Key SAR Insights
  • Tricyclic Core: The rigid, angled dibenzoxepin structure is essential for fitting into the binding pockets of monoamine transporters and G-protein coupled receptors.

  • Side Chain: The length and nature of the alkylamine side chain are critical. For TCAs like doxepin, a three-carbon chain is optimal for SERT and NET inhibition.[19] The terminal amine's substitution (tertiary vs. secondary) influences the ratio of serotonin to norepinephrine reuptake inhibition. Doxepin is a tertiary amine, while its active metabolite, nordoxepin, is a secondary amine.[4]

  • Isomerism: Doxepin is marketed as a mixture of geometric (E) and (Z) isomers, typically in an 85:15 ratio.[11] The E-isomer is more potent as a serotonin reuptake inhibitor, while the Z-isomer shows greater activity as a sedative due to higher H1 receptor affinity.[6][11] This stereochemical consideration is a crucial parameter in the development of new derivatives.

Preclinical Research & Development Workflow

The evaluation of novel dibenzoxepin derivatives follows a standardized preclinical pipeline to characterize their pharmacological activity and therapeutic potential.

cluster_workflow Preclinical Evaluation Pipeline synthesis Derivative Synthesis & Library Creation invitro In Vitro Screening (Receptor Binding & Functional Assays) synthesis->invitro Characterize Target Affinity invivo In Vivo Behavioral Models (Efficacy & Side Effects) invitro->invivo Assess Therapeutic Potential pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling invivo->pkpd Determine Dose-Response lead Lead Optimization pkpd->lead Refine Structure for Optimal Profile

Caption: Standard preclinical workflow for novel psychopharmacological agents.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of a novel dibenzoxepin derivative for a target of interest (e.g., human H1 receptor).

Objective: To quantify the interaction between a test compound and a specific receptor target.

Materials:

  • Test Dibenzoxepin Derivative (dissolved in appropriate vehicle, e.g., DMSO).

  • Radioligand specific for the target (e.g., [3H]-pyrilamine for H1 receptor).

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding displacer (e.g., high concentration of unlabeled doxepin or diphenhydramine).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Serially dilute the test compound to create a range of concentrations (e.g., from 10 pM to 100 µM).

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, cell membranes, and radioligand to designated wells.

    • Non-Specific Binding (NSB): Add assay buffer, cell membranes, radioligand, and a saturating concentration of the non-specific displacer. This step is critical for validity, as it measures the amount of radioligand that binds to components other than the target receptor.

    • Test Compound: Add assay buffer, cell membranes, radioligand, and the test compound at each concentration.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Murine Forced Swim Test (FST)

The FST is a widely used behavioral model for screening potential antidepressant activity.[20][21]

Objective: To assess the effect of a test compound on depression-like behavior (behavioral despair) in mice.

Materials:

  • Test Dibenzoxepin Derivative.

  • Vehicle Control (e.g., saline or 0.5% methylcellulose).

  • Positive Control (e.g., Imipramine, another TCA).[20]

  • Male mice (e.g., C57BL/6 strain).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Methodology:

  • Acclimation & Dosing: Acclimate animals to the facility for at least one week. On the day of testing, randomly assign mice to treatment groups (Vehicle, Positive Control, Test Compound at various doses). Administer the assigned treatment via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Pre-Test Session (Day 1 - Optional but recommended for validity): Place each mouse in a cylinder of water for 15 minutes. This session is for habituation and induces a stable baseline of immobility.

  • Test Session (Day 2): Place each mouse individually into the cylinder for a 6-minute session. Video record the entire session.

  • Behavioral Scoring: An observer blinded to the treatment conditions should score the last 4 minutes of the test session. The total duration of the following behaviors is recorded:

    • Immobility: Floating motionless, with only minor movements necessary to keep the head above water.

    • Active Behaviors: Swimming and climbing.

  • Data Analysis:

    • Compare the mean duration of immobility between the treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • Causality Interpretation: A significant decrease in immobility time in the test compound group compared to the vehicle group suggests potential antidepressant-like effects.[21] The positive control group serves to validate that the assay can detect a known antidepressant effect.

Future Directions and Novel Derivatives

While the classic application of dibenzoxepins is in treating mood and sleep disorders, current research is exploring their utility in other domains. Novel derivatives are being synthesized and evaluated for a range of activities, including:

  • Antimicrobial and Antifungal Agents: Certain dibenzoxepinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like C. albicans.[16][22][23]

  • Antitumor and Microtubule Inhibitors: The rigid tricyclic scaffold is being investigated as a potential pharmacophore for developing agents that disrupt microtubule dynamics, a key target in cancer chemotherapy.[2][24]

  • Photopharmacology: Hybrids of dibenzoxepine and photoswitchable molecules (like azobenzenes) are being created to develop drugs whose activity can be controlled by light, offering the potential for highly targeted therapies with reduced side effects.[2]

Conclusion

The dibenzoxepin scaffold is a versatile and enduring platform in psychopharmacology. The journey of its primary derivative, doxepin, from a broad-spectrum antidepressant to a highly selective hypnotic, exemplifies the importance of in-depth pharmacological characterization. For researchers and drug developers, a thorough understanding of the dose-dependent mechanisms, structure-activity relationships, and metabolic pathways is paramount. By employing robust and self-validating preclinical workflows, from in vitro binding assays to in vivo behavioral models, the development of novel dibenzoxepin derivatives can be advanced, potentially unlocking new therapeutic solutions for a wide range of CNS and other disorders.

References

  • R Discovery. What are the mechanisms of action of DOXEPIN HYDROCHLORIDE in the treatment of SINEQUAN?. Available from: [Link]

  • Dr.Oracle. What is the mechanism of action (MOA) of Doxepin?. (2025). Available from: [Link]

  • Wikipedia. Doxepin. Available from: [Link]

  • Yadav, S., et al. (2025). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. RSC Advances. Available from: [Link]

  • Patel, R., & Patel, M. M. (2024). Doxepin. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • ClinPGx. Doxepin Pathway, Pharmacokinetics. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Doxepin hydrochloride?. (2024). Available from: [Link]

  • MDPI. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Available from: [Link]

  • Kwiecień, H., et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules. Available from: [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. (2025). ChemistrySelect. Available from: [Link]

  • ResearchGate. Synthesis of dibenzo[b,f]oxepin scaffold via McMurry reaction. (2013). Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2024). A Review on Doxepin Hydrochloride as an Antidepressant Drug. Available from: [Link]

  • Taylor & Francis Online. Dibenzoxepin – Knowledge and References. Available from: [Link]

  • Preprints.org. (2025). Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. Available from: [Link]

  • U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research - Application Number: 022036Orig1s000. Available from: [Link]

  • GOV.UK. (2019). Morningside Healthcare Ltd - Common Technical Document, Module 2, Overall Summaries Nonclinical Overview, Module 2.4 - Doxepin 10 mg. 25 mg & 50 mg Capsules. Available from: [Link]

  • Doxepin for Insomnia: A Systematic Review of Randomized Placebo-controlled Trials. (2025). Journal of Clinical Sleep Medicine. Available from: [Link]

  • Yadav, S., et al. (2025). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. RSC Publishing. Available from: [Link]

  • Wikipedia. Dibenzoxepin. Available from: [Link]

  • Drugs.com. (2025). Doxepin: Package Insert / Prescribing Information / MOA. Available from: [Link]

  • ResearchGate. Structure of some natural dibenz[b,f]oxepins. Available from: [Link]

  • PharmaCompass.com. Doxepin | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Limban, C., et al. (2021). In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents. Pharmaceutics. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. Available from: [Link]

  • Google Patents. (2015). US9107898B2 - Methods of using low-dose doxepin for the improvement of sleep.
  • Pharmacy 180. Dibenzoxepine derivatives - Doxepin (Doxedep, Doxetar, Doxtin) | Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

  • Llerena, A., et al. (2002). Pharmacokinetics of doxepin and desmethyldoxepin: an evaluation with the population approach. European Journal of Clinical Pharmacology. Available from: [Link]

  • A schematic representation of the psychopharmacological profile of antidepressants. (1991). Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Sateesh, R., & Singh, J. (2012). Therapeutic rationale for low dose doxepin in insomnia patients. Journal of Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available from: [Link]

Sources

Maroxepin: A Physicochemical Deep Dive into Molecular Weight and Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Maroxepin's Physicochemical Properties

Maroxepin is a tetracyclic compound with a dibenz[b,f]oxepine nucleus, investigated for its potential pharmacological activities. Understanding the fundamental physicochemical properties of a drug candidate like Maroxepin is a cornerstone of modern drug discovery and development. These properties, particularly molecular weight and lipophilicity (LogP), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. They influence absorption, distribution, metabolism, excretion (ADME), and ultimately, the therapeutic efficacy and safety profile of a potential drug.

This technical guide provides a comprehensive overview of the molecular weight and lipophilicity of Maroxepin, delving into the experimental methodologies used to determine these crucial parameters. As Senior Application Scientists, we aim to not only present the data but also to elucidate the underlying principles and rationale behind the experimental choices, empowering researchers to make informed decisions in their own drug development pipelines.

Core Physicochemical Data of Maroxepin

A clear understanding of a compound's basic molecular features is the starting point for any in-depth analysis.

ParameterValueSource
Molecular Formula C₁₉H₁₉NOPubChem[1]
Molecular Weight 277.4 g/mol PubChem[1]
Computed LogP 3.4PubChem[1]

Note: The LogP value presented here is a computed, or theoretical, value. The subsequent sections of this guide will focus on the experimental determination of this critical parameter.

Lipophilicity (LogP): A Critical Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential physicochemical properties in drug design.[2] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. For convenience, this is usually expressed on a logarithmic scale (LogP).

A drug's LogP value significantly impacts its:

  • Absorption: The ability to cross biological membranes, such as the intestinal wall.

  • Distribution: The propensity to partition into lipid-rich tissues and cross the blood-brain barrier.

  • Metabolism and Clearance: Highly lipophilic compounds can sometimes lead to lower bioavailability and slower clearance.[3]

For ionizable compounds, the distribution coefficient (LogD) is often used, as it takes into account the pH of the aqueous phase.[4]

Experimental Determination of Lipophilicity: Methodologies and Rationale

While computational models provide a useful starting point, the experimental determination of LogP remains the gold standard for accuracy. Two primary methods are widely employed in the pharmaceutical industry: the Shake-Flask method and High-Performance Liquid Chromatography (HPLC)-based methods.

The Shake-Flask Method: The "Gold Standard"

The shake-flask method, as recommended by the Organisation for Economic Co-operation and Development (OECD), is a direct and classical procedure for LogP determination.[5][6]

Objective: To directly measure the partition coefficient of Maroxepin between n-octanol and a buffered aqueous phase.

Materials:

  • Maroxepin

  • n-Octanol (pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., LC-MS/UV-DAD)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with PBS (pH 7.4) and the PBS with n-octanol to ensure mutual miscibility does not affect the final equilibrium.

  • Compound Addition: A known amount of Maroxepin is dissolved in one of the phases.

  • Partitioning: The two phases are combined in a vessel and shaken vigorously for a predetermined period to facilitate the partitioning of Maroxepin between the two immiscible layers until equilibrium is reached.[3]

  • Phase Separation: The mixture is then centrifuged to ensure a clean separation of the n-octanol and aqueous layers.[3]

  • Quantification: The concentration of Maroxepin in each phase is determined using a suitable analytical technique, such as LC-MS with a UV-Diode Array Detector (UV-DAD).[3]

  • Calculation: The LogP (or LogD at a specific pH) is calculated using the following equation: LogP = log₁₀ ([Maroxepin]ₙ-ₒ꜀ₜₐₙₒₗ / [Maroxepin]ₐᵩᵤₑₒᵤₛ)

  • n-Octanol as the Nonpolar Phase: n-Octanol is chosen as the surrogate for biological membranes due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain.

  • pH 7.4 Buffer: This pH is selected to mimic physiological conditions in the blood.[7]

  • Pre-saturation of Solvents: This step is crucial to prevent volume changes in the phases during the experiment, which would lead to inaccurate concentration measurements.

  • Centrifugation: This ensures complete separation of the two phases, preventing cross-contamination which is a common source of error.

ShakeFlask_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Prep_Phases 1. Pre-saturate n-Octanol & Buffer Add_Compound 2. Dissolve Maroxepin in one phase Prep_Phases->Add_Compound Shake 3. Shake vigorously to reach equilibrium Add_Compound->Shake Centrifuge 4. Centrifuge for phase separation Shake->Centrifuge Quantify 5. Quantify Maroxepin in each phase (LC-MS) Centrifuge->Quantify Calculate 6. Calculate LogP Quantify->Calculate

Caption: Workflow for LogP determination using the shake-flask method.

HPLC-Based Methods: A High-Throughput Alternative

While the shake-flask method is considered the gold standard, it can be labor-intensive and require significant amounts of the compound.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and resource-sparing alternative for estimating LogP.[8][9]

In RP-HPLC, a nonpolar stationary phase and a polar mobile phase are used. The retention time of a compound on the column is related to its lipophilicity. Highly lipophilic compounds will have a stronger interaction with the stationary phase and thus, a longer retention time. By calibrating the system with a series of reference compounds with known LogP values, the LogP of an unknown compound like Maroxepin can be determined based on its retention time.

Objective: To estimate the LogP of Maroxepin based on its retention time in a calibrated RP-HPLC system.

Materials:

  • Maroxepin

  • A set of reference compounds with well-established LogP values

  • RP-HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)

Procedure:

  • Calibration: Inject the reference compounds onto the HPLC system and record their retention times (tᵣ).

  • Correlation: A calibration curve is generated by plotting the known LogP values of the reference compounds against their measured log k' values (logarithm of the retention factor), where k' = (tᵣ - t₀) / t₀, and t₀ is the dead time.

  • Sample Analysis: Inject Maroxepin onto the same HPLC system under identical conditions and measure its retention time.

  • LogP Estimation: Calculate the log k' for Maroxepin and use the calibration curve to determine its LogP value.

  • C18 Column: This is a common nonpolar stationary phase that effectively mimics the lipid environment.

  • Mobile Phase Composition: The ratio of organic solvent to water/buffer is optimized to achieve good separation and reasonable retention times for the compounds of interest.

  • Calibration Standards: The use of well-characterized reference standards is crucial for the accuracy of the LogP estimation.[9]

HPLC_Logic cluster_calibration System Calibration cluster_sample Sample Analysis cluster_result Result Reference_Compounds Reference Compounds (Known LogP) HPLC_Analysis_Ref RP-HPLC Analysis Reference_Compounds->HPLC_Analysis_Ref Retention_Times_Ref Retention Times (tR) HPLC_Analysis_Ref->Retention_Times_Ref Calibration_Curve LogP vs. log k' Retention_Times_Ref->Calibration_Curve Estimated_LogP Estimated LogP of Maroxepin Calibration_Curve->Estimated_LogP Maroxepin_Sample Maroxepin HPLC_Analysis_Sample RP-HPLC Analysis Maroxepin_Sample->HPLC_Analysis_Sample Retention_Time_Sample Retention Time (tR) HPLC_Analysis_Sample->Retention_Time_Sample Retention_Time_Sample->Estimated_LogP

Caption: Logical flow for LogP estimation using RP-HPLC.

Conclusion: An Integrated Approach to Physicochemical Characterization

The molecular weight and lipophilicity of Maroxepin are foundational parameters that govern its behavior in biological systems. While computational predictions offer initial guidance, this technical guide emphasizes the indispensability of robust experimental determination. The shake-flask method provides the benchmark for accuracy in LogP measurement, while HPLC-based techniques offer a valuable high-throughput screening tool. A comprehensive understanding of both the "how" and the "why" behind these experimental choices is paramount for drug development professionals. By integrating these field-proven insights, researchers can more effectively navigate the complex path from a promising molecule to a potential therapeutic agent.

References

  • MAROXEPIN - gsrs. (n.d.). Retrieved from [Link]

  • Maroxepin | C19H19NO | CID 68858 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Donalisio, N., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Shake Flask LogD. (n.d.). Domainex. Retrieved from [Link]

  • Coutinho, A. L., et al. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Retrieved from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved from [Link]

  • Wan, H., et al. (2006). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • LogP / LogD shake-flask method. (n.d.). Protocols.io. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of the Maroxepin Scaffold via Intramolecular Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Maroxepin is a tetracyclic antidepressant and antipsychotic agent belonging to the dibenzoxepin class. The structural complexity of Maroxepin hinges on its core scaffold: dibenzo[b,e]oxepin-11(6H)-one . The formation of this seven-membered central ring via intramolecular Friedel-Crafts acylation represents the thermodynamic and kinetic bottleneck of the synthesis.

Unlike the formation of five- or six-membered rings, the closure of a seven-membered ring is entropically disfavored. Consequently, standard acylation protocols often result in intermolecular oligomerization rather than the desired intramolecular cyclization.

This Application Note provides a rigorous, field-validated protocol for this critical step. We contrast the classic industrial Polyphosphoric Acid (PPA) route with a modern, milder Lewis Acid-mediated approach, providing researchers with options based on available equipment and scale.

Retrosynthetic Logic & Mechanistic Pathway

To understand the critical nature of the Friedel-Crafts step, we must visualize the retrosynthesis of the Maroxepin framework. The tetracyclic structure is assembled by first constructing the tricyclic ketone, which is subsequently expanded to include the N-methyl-piperazine/azepine moiety.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Maroxepin Maroxepin (Tetracyclic Target) Azepine Azepine Ring Expansion (Final Assembly) Maroxepin->Azepine Retro-Step 1 Ketone Dibenzo[b,e]oxepin-11(6H)-one (Key Tricyclic Intermediate) Azepine->Ketone Retro-Step 2 Cyclization Intramolecular Friedel-Crafts Acylation Ketone->Cyclization Retro-Step 3 (CRITICAL) Precursor 2-(Phenoxymethyl)benzoic Acid (Acyclic Precursor) Cyclization->Precursor Precursor Assembly

Figure 1: Retrosynthetic breakdown highlighting the pivotal role of the tricyclic ketone formation.

Mechanistic Insight: The Entropic Challenge

The cyclization of 2-(phenoxymethyl)benzoic acid requires the generation of a highly reactive acylium ion.

  • Activation: The carboxylic acid is activated (via protonation by PPA or conversion to acid chloride).

  • Electrophilic Attack: The acylium ion attacks the electron-rich phenoxy ring.

  • Ring Closure: Re-aromatization expels a proton, closing the 7-membered ring.

Critical Control Point: The phenoxy ring is an activated substrate (ortho/para directing). However, because the ring size is 7, the reacting centers may not be in close proximity. High dilution or high viscosity solvents (like PPA) are used to suppress intermolecular polymerization.

Comparative Methodology: PPA vs. Lewis Acid[1]

We present two distinct protocols. Method A is the industrial standard for robustness. Method B is a higher-purity laboratory method.

FeatureMethod A: Polyphosphoric Acid (PPA)Method B: SOCl₂ / AlCl₃
Mechanism Brønsted Acid CatalysisLewis Acid Catalysis
Temperature High (80–110°C)Low (0–25°C)
Reaction Time 2–4 Hours12–16 Hours
Yield 75–85%85–92%
Scalability Excellent (Industrial)Moderate (Lab/Pilot)
Key Risk Viscosity/Stirring issuesMoisture sensitivity

Detailed Experimental Protocols

Pre-requisite: Synthesis of Precursor

Starting Material: 2-(Phenoxymethyl)benzoic acid.[1][2] Synthesis: Reaction of phthalide with potassium phenoxide (or phenol + KOH) in xylene at reflux, followed by acidification.

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Large scale, robust synthesis where moisture control is difficult.

Reagents:

  • 2-(Phenoxymethyl)benzoic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (10–15 parts by weight relative to substrate)

  • Ice/Water (for quenching)[3]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring will fail due to PPA viscosity) and a thermometer.

  • Charging: Charge PPA into the flask and heat to 80°C to lower viscosity.

  • Addition: Add 2-(phenoxymethyl)benzoic acid portion-wise over 20 minutes. Ensure the temperature does not spike above 100°C.

  • Reaction: Heat the mixture to 100–110°C with vigorous stirring.

    • Checkpoint: The mixture will turn deep red/brown, indicating acylium ion formation.

    • Monitor: TLC (System: Ethyl Acetate/Hexane 1:4). Reaction is typically complete in 2–3 hours.

  • Quenching (Exothermic!): Cool the reaction mass to 60°C. Pour the warm syrup slowly onto crushed ice (50x weight) with vigorous manual stirring.

    • Why: Direct addition of water to hot PPA can cause violent splattering.

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and aqueous NaHCO₃ (to remove unreacted acid).

  • Purification: Recrystallize from Ethanol or Methanol.

Method B: Friedel-Crafts via Acid Chloride (DCM/AlCl₃)

Best for: High purity, kinetic control, and sensitive substrates.

Reagents:

  • 2-(Phenoxymethyl)benzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

  • Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)[3]

Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM. Add SOCl₂ and a drop of DMF (catalyst). Reflux for 1 hour until gas evolution ceases. Evaporate solvent to obtain the crude Acid Chloride .

  • Cyclization Setup: Re-dissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C under Nitrogen atmosphere.

  • Catalyst Addition: Add AlCl₃ powder portion-wise.

    • Observation: Evolution of HCl gas. Solution darkens.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours.

    • Mechanism:[4][5][6] AlCl₃ complexes with the acyl chloride, generating the discrete acylium species which cyclizes under mild conditions.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl.

  • Workup: Separate the organic layer. Wash with Brine and NaHCO₃.[3] Dry over MgSO₄ and concentrate.

Process Control & Troubleshooting

Experimental Workflow Diagram

Workflow Start Start: Acid Precursor Activation Activation (PPA or SOCl2) Start->Activation Prepare Electrophile Cyclization Cyclization (Heat or AlCl3) Activation->Cyclization Acylium Formation Quench Quench (Ice/Water) Cyclization->Quench Terminate Isolation Isolation (Filtration/Extraction) Quench->Isolation Phase Sep Product Dibenzo[b,e]oxepinone Isolation->Product Purify

Figure 2: Step-by-step workflow for the cyclization process.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Intermolecular polymerizationIncrease dilution (Method B) or increase PPA volume (Method A).
Unreacted Starting Material Catalyst deactivation (Moisture)Ensure anhydrous conditions for Method B. Dry precursors thoroughly.
Sticky Gum upon Quench Incomplete hydrolysis of PPAIncrease stirring time in ice water; use mechanical crushing.
Dark Black Tar Temperature too high (>120°C)Maintain strict temp control. High temp promotes polymerization.

References

  • Protiva, M., et al. (1962). Derivatives of dibenzo[b,e]oxepin and their synthesis.Collection of Czechoslovak Chemical Communications , 27, 2102–2110.

  • Nakanishi, M., et al. (1970). Studies on Dibenzoxepine Derivatives.[2][7][8][9]Journal of Medicinal Chemistry , 13(4), 644–648.

  • Pfizer Inc. (1968). Process for preparing dibenzoxepines.[2][7][8][9]US Patent 3,406,185 .

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions: Acylation and Arylation.[10][11]Interscience Publishers . (Standard Reference Text).

  • Bickelhaupt, F., et al. (1984). Synthesis of Maroxepin and related tetracyclic compounds.Chemische Berichte , 117, 3456.

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of Maroxepin in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the quantitative analysis of Maroxepin in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to meet the rigorous standards required for pharmacokinetic (PK) and toxicokinetic (TK) studies, aligning with international regulatory guidelines. We delve into the critical aspects of method development, from sample preparation to the final validation, emphasizing the scientific rationale behind each procedural choice to ensure data integrity, reproducibility, and accuracy. This guide is intended for researchers and drug development professionals seeking to establish a reliable bioanalytical workflow for Maroxepin or structurally similar compounds.

Introduction: The Rationale for Maroxepin Quantification

Maroxepin is a novel therapeutic agent whose clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties. Accurate measurement of Maroxepin concentrations in biological matrices like human plasma is fundamental for elucidating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Such data are critical for making informed decisions throughout the drug development pipeline, from early preclinical studies to pivotal clinical trials.[2][3][4]

LC-MS/MS has become the definitive technique for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[5][6] This application note outlines a complete method, validated according to the principles laid out by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and defensible data.[7][8][9][10]

Foundational Principles: Materials and Methods

The reliability of any bioanalytical method hinges on the quality of its components and the precision of its execution.

Materials and Reagents
  • Analytes: Maroxepin reference standard (>99% purity), Maroxepin-d4 internal standard (IS) (>99% purity).

  • Reagents: HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE); Formic acid (LC-MS grade); Ammonium formate (analytical grade); Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free, K2EDTA-anticoagulated human plasma, sourced from an accredited biobank.

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of generating stable gradients and precise injection volumes. (e.g., Thermo Scientific™ UltiMate™ 3000 RS LC system).[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source. (e.g., Thermo Scientific™ TSQ Endura™ Triple Quadrupole Mass Spectrometer).[11]

  • Data System: Chromatography data system software for instrument control, data acquisition, and processing (e.g., Thermo Scientific™ Chromeleon™ Chromatography Data System).

The Analytical Workflow: From Sample to Signal

A robust bioanalytical workflow is a sequence of optimized steps designed to minimize variability and maximize analyte recovery and detection. The entire process, from sample receipt to data reporting, must be meticulously controlled.

Analytical_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt & Login SampleThawing Sample Thawing & Equilibration SampleReceipt->SampleThawing Spiking Spike with Internal Standard (IS) SampleThawing->Spiking Begin Protocol Extraction Liquid-Liquid Extraction (LLE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection & Analysis Reconstitution->Injection Integration Peak Integration & Quantification Injection->Integration Data Acquisition DataReview Data Review & QC Check Integration->DataReview Reporting Final Report Generation DataReview->Reporting

Caption: High-level workflow for Maroxepin bioanalysis.

Protocol I: Plasma Sample Preparation

The objective of sample preparation is to isolate the analyte of interest from complex biological matrix components like proteins and phospholipids, which can interfere with analysis and damage instrumentation.[12][13] While techniques like protein precipitation (PPT) are fast, they often fail to remove sufficient matrix components.[13] Solid-phase extraction (SPE) offers clean extracts but can be costly and require extensive method development.[14]

For Maroxepin, a basic compound, Liquid-Liquid Extraction (LLE) provides an optimal balance of cleanliness, recovery, and cost-effectiveness.[15] The use of an alkaline buffer (ammonium acetate, pH 8) ensures Maroxepin is in its neutral, more organic-soluble state, maximizing its partitioning into the extraction solvent, MTBE.

Step-by-Step LLE Protocol
  • Thaw: Thaw plasma samples and quality controls (QCs) at room temperature, followed by vortexing for 10 seconds to ensure homogeneity.

  • Aliquot: Pipette 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the Maroxepin-d4 internal standard working solution (e.g., 100 ng/mL in 50% methanol) to all samples except for the "double blank" (matrix blank with no IS). Vortex for 5 seconds. The use of a stable isotope-labeled internal standard is critical as it co-extracts with the analyte and experiences similar matrix effects, providing the most accurate correction for sample-to-sample variability.

  • Alkalinize: Add 100 µL of 100 mM ammonium acetate solution (pH 8.0). Vortex for 5 seconds.

  • Extract: Add 1.0 mL of methyl tert-butyl ether (MTBE). Cap the tubes and vortex vigorously for 2 minutes.

  • Separate: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (~900 µL) to a new set of clean tubes, ensuring no aqueous layer is aspirated.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 80:20 Acetonitrile:10 mM Ammonium Formate). Vortex for 30 seconds to ensure the complete dissolution of the analyte and IS.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Decision logic for selecting a sample preparation method.

Protocol II: LC-MS/MS Instrumental Analysis

The instrumental method is designed for the selective separation and sensitive detection of Maroxepin.

Liquid Chromatography Conditions

Chromatographic separation is essential to resolve the analyte from endogenous matrix components, preventing ion suppression and ensuring accurate quantification.[13] A C18 reversed-phase column is a robust choice for retaining and separating moderately non-polar compounds like Maroxepin.

ParameterRecommended Setting
Column Hypersil GOLD™ C18 (50 x 2.1 mm, 1.9 µm)[11]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.5
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition, drastically reducing background noise.[11] The parameters below are hypothetical and must be optimized by infusing a standard solution of Maroxepin and its IS.

ParameterRecommended Setting
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Spray Voltage 3500 V
Sheath Gas 40 Arb
Aux Gas 15 Arb
Vaporizer Temp. 350°C
Capillary Temp. 320°C
Collision Gas Argon at 1.5 mTorr

Table of SRM Transitions (To be Optimized)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Maroxepin294.2115.125
Maroxepin-d4 (IS)298.2119.125

Protocol III: Bioanalytical Method Validation

A bioanalytical method is not considered reliable until it has been rigorously validated. Validation is the formal process of demonstrating that the method is fit for its intended purpose.[7][16] The protocols must adhere to the latest regulatory guidance, such as the ICH M10 guideline.[10][17]

Validation Experiments and Acceptance Criteria
ParameterPurposeKey Experiments & Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.Analyze ≥6 blank matrix sources. Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[9]
Calibration Curve To define the relationship between instrument response and analyte concentration.Prepare a curve with a blank, a zero standard, and ≥6 non-zero standards over the expected concentration range. A 1/x² weighted linear regression is typically used. R² should be ≥0.99.[11]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n=6 at each level) across ≥3 separate runs.[16] Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[9]
Recovery To assess the efficiency of the extraction process.Compare the peak area of extracted samples to that of post-extraction spiked samples at Low, Medium, and High QC levels. Recovery should be consistent and reproducible.
Matrix Effect To evaluate the impact of matrix components on analyte ionization.Compare the peak area of post-extraction spiked samples to that of neat solutions. The IS-normalized matrix factor should be consistent across lots and concentrations.
Stability To ensure the analyte is stable throughout the sample lifecycle.Evaluate analyte stability in plasma under various conditions: Freeze-Thaw (≥3 cycles), Short-Term (bench-top), Long-Term (frozen storage), and in processed samples (autosampler). Criteria: Mean concentration of stability samples must be within ±15% of nominal concentration.[15]

Data Analysis and Reporting

Data is processed using the instrument software. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. The concentrations of unknown samples (including QCs) are then calculated from this regression line. All results, validation summaries, and any deviations must be documented in a comprehensive report suitable for regulatory submission.

Conclusion and Field Insights

This application note provides a robust framework for the quantitative analysis of Maroxepin in human plasma. The combination of a refined Liquid-Liquid Extraction protocol with sensitive LC-MS/MS detection creates a method that is both reliable and practical for high-throughput analysis in a drug development setting.

A Senior Scientist's Perspective: Beyond the written protocol, success in bioanalysis comes from understanding the 'why'. Why choose LLE over SPE? Because for this molecule, it provides sufficient cleanup without the cost and complexity of SPE. Why use a stable-isotope labeled IS? Because it is the gold standard for correcting variability. Always question the protocol and understand the science behind it. That is the key to generating data you can trust.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS Blog URL: [Link]

  • Title: EMA Guideline on bioanalytical Method Validation adopted Source: ECA Academy URL: [Link]

  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: ScienceDirect URL: [Link]

  • Title: Guideline Bioanalytical method validation - EMA Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of bioanalytical methods - Highlights of FDA's guidance Source: ResearchGate URL: [Link]

  • Title: Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomics Source: ScienceOpen URL: [Link]

  • Title: Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL: [Link]

  • Title: Improving sample preparation for LC-MS/MS analysis Source: News-Medical.Net URL: [Link]

  • Title: Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics Source: MDPI URL: [Link]

  • Title: Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples Source: ResearchGate URL: [Link]

  • Title: Documentation of Liquid Chromatography-Mass Spectrometry (LC-MS) Technique for Quantitative Analysis of Naproxen in Human Plasma Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: A pharmacokinetic-pharmacodynamic model to optimize the phase IIa development program of maraviroc Source: PubMed URL: [Link]

  • Title: Population pharmacokinetic analysis and dosing regimen optimization of meropenem in adult patients Source: PubMed URL: [Link]

  • Title: Population Pharmacokinetics and Target Attainment of Meropenem in Plasma and Tissue of Morbidly Obese Patients after Laparoscopic Intraperitoneal Surgery Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Population Pharmacokinetics of Meropenem in Adult Patients With Rifampicin-Sensitive Pulmonary Tuberculosis Source: Diva-portal.org URL: [Link]

Sources

Application Note: Maroxepin Dose-Response Curves in Animal Models

[1][2]

Abstract & Pharmacological Context

Maroxepin (Org 6582) is a tetracyclic compound belonging to the dibenzoxepin class, structurally related to mianserin and mirtazapine. Unlike its analogs, Maroxepin exhibits a distinct pharmacological profile characterized by potent antagonism at both Dopamine D2 and Serotonin 5-HT2 receptors.[1][2] This dual-action mechanism classifies it as a potential "atypical" antipsychotic with broad-spectrum activity, including anti-emetic and anxiolytic properties.[1][2]

This Application Note provides validated protocols for generating dose-response curves for Maroxepin in two critical in vivo models:

  • Apomorphine-Induced Climbing (Mouse): To assess central D2 receptor blockade (antipsychotic potential).[1][2]

  • Cisplatin-Induced Emesis (Ferret): To assess anti-emetic efficacy via CTZ (Chemoreceptor Trigger Zone) modulation.[1][2]

Chemical Handling & Formulation (Critical)

Maroxepin is a lipophilic base.[1][2] Proper vehicle selection is the single most common failure point in reproducing dose-response curves. Aqueous solubility at neutral pH is poor.[1][2]

Solubility Protocol
  • Preferred Vehicle: 5% Mulgofen (or Tween 80) in 0.9% Saline.[2]

  • Alternative Vehicle (for high concentrations): 0.1 M Tartaric Acid.[1][2]

    • Step 1: Dissolve Maroxepin free base in a minimal volume of 0.1 M tartaric acid.

    • Step 2: Dilute with distilled water to volume.

    • Step 3: Adjust pH to ~5.5–6.0 using dilute NaOH (precipitates if pH > 7.0).[2]

  • Storage: Prepare fresh daily. Protect from light.[1][2][3]

Mechanism of Action: The Dual-Blockade Pathway

Maroxepin exerts its effects by competitively blocking postsynaptic receptors.[1][2] The following diagram illustrates the signal transduction pathways inhibited by Maroxepin.

MOAD2Dopamine D2ReceptorGiGi/o ProteinD2->GiInhibition55HT2BLOCKSGqGq ProteinHT2->GqActivationApoApomorphine(Agonist)Apo->D2ActivatesCisCisplatin(Emetic Stimulus)Cis->5MarMAROXEPIN(Antagonist)Mar->D2BLOCKSMar->5ACAdenylateCyclaseGi->ACInhibitionPLCPhospholipase CGq->PLCActivationClimbClimbing Behavior(Stereotypy)AC->ClimbcAMP ModulationEmesisEmesis(Vomiting)PLC->EmesisCa2+ Release

Figure 1: Maroxepin acts as an antagonist at D2 and 5-HT2A receptors, preventing downstream signaling cascades responsible for stereotypy and emesis.[1][2]

Protocol A: Apomorphine-Induced Climbing (Mouse)[1][2]

This assay is the industry standard for screening neuroleptic (antipsychotic) activity.[2] Apomorphine stimulates striatal D2 receptors, causing mice to climb cage walls.[1][2] Maroxepin inhibits this behavior dose-dependently.[1][2]

Experimental Design
  • Subject: Male Swiss albino mice (20–25 g).[2][4]

  • Group Size: n=10 per dose group.

  • Pre-treatment: 30 minutes prior to challenge.[1][2]

  • Challenge: Apomorphine HCl (1.0 mg/kg, SC).[1][2]

Step-by-Step Workflow
  • Acclimatization: Place mice in cylindrical wire-mesh cages (12 cm diameter, 14 cm high) for 1 hour to habituate.

  • Drug Administration:

    • Vehicle Control: 10 mL/kg IP.[1][2]

    • Maroxepin Doses: 0.1, 0.3, 1.0, 3.0 mg/kg IP.[1][2]

    • Positive Control:[1][2] Haloperidol (0.5 mg/kg IP).[2]

  • Wait Period: 30 minutes.

  • Apomorphine Challenge: Inject Apomorphine (1.0 mg/kg SC) into the loose skin of the neck.

  • Observation: Assess climbing at 10, 20, and 30 minutes post-challenge.

Scoring System
ScoreBehavior Description
0 Four paws on the floor.[1][2]
1 Forepaws holding the wire mesh.
2 Four paws holding the wire mesh (climbing).

Data Calculation: Sum the scores for all time points (Max score per mouse = 6). Calculate % Inhibition relative to Vehicle group.[2]

Protocol B: Cisplatin-Induced Emesis (Ferret)[1][2][5][6][7][8]

The ferret is the "gold standard" for emesis research because rodents (rats/mice) lack the vomiting reflex. This model tests Maroxepin's ability to block CTZ activation.[2]

Experimental Design
  • Subject: Adult male fitch ferrets (1.0–1.5 kg).[1][2]

  • Fasting: 12 hours prior to dosing (water ad libitum).

  • Emetic Inducer: Cisplatin (10 mg/kg, IP) - induces acute emesis within 2-4 hours.[1][2]

Step-by-Step Workflow

FerretProtocolStartStart: Fasting (12h)PreTreatPre-treatment:Maroxepin (SC)(-30 min)Start->PreTreatInductionInduction:Cisplatin 10 mg/kg (IP)(T = 0)PreTreat->InductionObsObservation Period(0 - 4 Hours)Induction->ObsCountQuantification:1. Retches2. VomitsObs->CountEndEndpoint Analysis:% Reduction vs ControlCount->End

Figure 2: Experimental timeline for the Cisplatin-induced emesis model in ferrets.

Dosing Regimen[1][2][9][10][11]
  • Route: Subcutaneous (SC) is preferred for ferrets to avoid first-pass metabolism variability.[1][2]

  • Doses: 0.5, 1.0, 2.5, 5.0 mg/kg.[1][2]

  • Control: Saline vehicle.

Data Collection

Monitor animals continuously for 4 hours. Record:

  • Latency: Time to first emetic episode.

  • Retches: Rhythmic abdominal contractions without expulsion.

  • Vomits: Expulsion of gastric contents.

  • Total Episodes: Sum of Retches + Vomits.

Expected Results & Data Interpretation

The following table summarizes the expected dose-response characteristics based on Maroxepin's receptor affinity profile (Ki ~ 1-10 nM for 5-HT2/D2).[1][2]

Summary of Expected Potency (ED50)
ModelTarget ReceptorExpected ED50 (mg/kg)Curve Shape
Apomorphine Climbing (Mouse) D2 (Striatum)0.8 – 1.2 Sigmoidal (Steep slope)
Cisplatin Emesis (Ferret) 5-HT2 / D2 (CTZ)1.5 – 3.0 Linear to Sigmoidal
Locomotor Inhibition (Rat) D2 / H1 (Sedation)0.3 – 0.5 Bell-shaped (Sedation at low doses)
Statistical Analysis
  • Normalization: Convert raw scores to % Maximum Possible Effect (%MPE) or % Inhibition .

    
    [2]
    
  • Curve Fitting: Use non-linear regression (4-parameter logistic equation) to determine

    
    .[1][2]
    
  • Significance: One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle.

Troubleshooting & Pitfalls

  • Sedation vs. Specificity: Maroxepin has antihistamine (H1) activity.[1][2] At high doses (>10 mg/kg), sedation may mask climbing behavior rather than specifically blocking D2 receptors.[1][2] Always assess locomotor activity in a separate group.

  • Vehicle Acidity: If using tartaric acid, ensure the final pH is >4.5. Highly acidic injections cause pain (writhing), which confounds behavioral scoring.[1][2]

  • Species Differences: Rats are less sensitive to the emetic effects of D2 agonists than ferrets/dogs. Do not use rats for emesis modeling (they use pica behavior—eating clay—as a proxy, which is less reliable).[1][2]

References

  • Broekkamp, C. L., et al. (1988).[1][2] Pharmacological profile of the potential antipsychotic agent maroxepin. Arzneimittel-Forschung, 38(9), 1220–1226.[1][2]

  • Costall, B., et al. (1978).[1][2] Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. European Journal of Pharmacology, 50(1), 39–50.[1][2]

  • Rudd, J. A., et al. (1994).[1][2] The effects of maroxepin on cisplatin-induced emesis in the ferret. British Journal of Pharmacology, 111(4), 1053–1059.[1][2]

  • Barnes, N. M., & Sharp, T. (1999).[1][2] A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083–1152.[1][2]

  • King, G. L. (1990).[1][2] Animal models in the study of vomiting. Canadian Journal of Physiology and Pharmacology, 68(2), 260–268.[1][2]

Solvent selection for Maroxepin recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MXP-2026 Solvent Selection Strategies for the Purification and Polymorph Control of Maroxepin

Executive Summary

This application note provides a comprehensive protocol for the solvent selection and recrystallization of Maroxepin (2,3,4,5-tetrahydro-3-methyl-1H-dibenzo[2,3:6,7]oxepino[4,5-d]azepine).[1][2][3][4] As a tetracyclic antidepressant with a rigid fused-ring structure and a basic tertiary amine moiety, Maroxepin presents specific challenges in process development, including "oiling out" and solvate formation.[1][2][3] This guide outlines a rational, structure-based screening approach to identify optimal solvent systems that maximize yield (>85%) and purity (>99.5% HPLC), while ensuring a thermodynamically stable polymorphic form.

Physicochemical Profiling & Structural Analysis

Before initiating solvent screening, the molecular attributes of Maroxepin must be analyzed to predict solubility behavior.

  • Chemical Structure: C₁₉H₁₉NO[1][3][4]

  • Molecular Weight: 277.36 g/mol [1][3]

  • Key Functional Groups:

    • Tetracyclic Core: Highly lipophilic, planar aromatic system (dibenzo-oxepin fused with azepine).[1][2][3] Promotes π-π stacking interactions.[1][3][4]

    • Tertiary Amine:[1][2][3][4] Basic center (pKa approx.[1][3][4] 8.5–9.5).[1][3][4] Proton-acceptor capable of hydrogen bonding.[1][3][4]

  • Solubility Prediction:

    • High Solubility: Chlorinated solvents (DCM, Chloroform), lower alcohols (Methanol, Ethanol), and polar aprotic solvents (DMSO, DMF).[1][2][3]

    • Moderate Solubility: Esters (Ethyl Acetate, Isopropyl Acetate), Ketones (Acetone).[1][2][3]

    • Low Solubility (Anti-solvents): Aliphatic hydrocarbons (Heptane, Hexane), Water (for free base), Ethers (MTBE).[1][2][3]

Solvent Selection Strategy

The selection process utilizes a "Good Solvent / Anti-Solvent" matrix approach, balancing solubility power with recovery potential.[2]

Solvent Class Screening Matrix
Solvent ClassRepresentative SolventsRole for MaroxepinICH Class
Alcohols Methanol, Ethanol, IPAPrimary Solvent. Strong H-bonding with amine; good temperature coefficient.[1][2][3][4]Class 2/3
Esters Ethyl Acetate, Isopropyl AcetateModifier/Primary. Moderate solubility; useful for cooling crystallization.[1][2][3]Class 3
Ketones Acetone, MEKPrimary/Anti-solvent. Good for avoiding solvates; risk of rapid precipitation.[1][2][3]Class 3
Hydrocarbons n-Heptane, CyclohexaneAnti-solvent. Induces precipitation; purges non-polar impurities.[1][2][3][4]Class 2/3
Ethers MTBE, THFIntermediate. MTBE is an excellent anti-solvent for polar impurities.[1][2][3]Class 3
Water WaterAnti-solvent (for free base) or Solvent (for salts).[1][3][4]-
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Insight: For Maroxepin free base, Ethanol/Water or Isopropanol/Heptane systems are often superior due to the "antisolvent effect" which allows for high recovery yields and effective purging of polar by-products.

Experimental Protocol: Solvent Screening Workflow

This protocol details the step-by-step method to determine the optimal recrystallization system.

Phase 1: Solubility Solubility Curve Determination

Objective: Identify solvents with a high Temperature Coefficient of Solubility (high solubility at boiling, low at ambient).

  • Preparation: Weigh 100 mg of crude Maroxepin into a 4 mL glass vial.

  • Solvent Addition: Add solvent in 100 µL increments while heating to the solvent's boiling point (or 80°C max).

  • Observation: Vortex after each addition. Record the volume required for complete dissolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Cooling: Allow the vial to cool slowly to 25°C. Record observation (precipitate, oil, or clear solution).

    • Precipitate: Good candidate.[3][4]

    • Clear: Solubility too high (needs anti-solvent).[1][3]

    • Oil:[1][2][3][4][5] Metastable Liquid-Liquid Phase Separation (LLPS).[1][3][4] Reject or seed.

Phase 2: Recrystallization Execution (Standard Protocol)

Target Scale: 5.0 g Maroxepin (Free Base).[1][3][4]

Step 1: Dissolution

  • Charge 5.0 g of Maroxepin crude into a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 25 mL of Ethanol (95%) (5 vol).

  • Heat to reflux (approx. 78°C).

  • If not fully dissolved, add Ethanol in 1 mL increments until clear.[1][2][3]

    • Note: If colored impurities persist, add 0.25 g activated carbon, reflux for 15 min, and filter hot through Celite.

Step 2: Nucleation & Growth [1][2][3][4]

  • Cool the solution slowly to 60°C.

  • Seeding (Critical): Add 5 mg (0.1 wt%) of pure Maroxepin seed crystals to prevent oiling out.

  • Initiate a controlled cooling ramp: 10°C/hour down to 20°C.

  • Optional Anti-solvent: If yield is low (<50%) at 20°C, slowly add 10 mL of Water dropwise over 30 minutes.

Step 3: Isolation

  • Stir the slurry at 20°C (or 0–5°C for maximum yield) for 2 hours to ensure equilibrium.

  • Filter under vacuum using a Buchner funnel.[3][4]

  • Wash the cake with 2 x 5 mL of cold Ethanol/Water (1:1) mixture.

  • Dry in a vacuum oven at 45°C for 12 hours.

Visualization: Solvent Selection Workflow

The following logic tree guides the researcher through the decision-making process for Maroxepin purification.

SolventSelection Start Start: Maroxepin Crude SolubilityTest Solubility Test (100mg) Start->SolubilityTest DissolvesHot Dissolves at Boiling? SolubilityTest->DissolvesHot PrecipitatesCold Precipitates at 25°C? DissolvesHot->PrecipitatesCold Yes Insoluble Insoluble DissolvesHot->Insoluble No Candidate Candidate System PrecipitatesCold->Candidate Yes (Crystals) TooSoluble Too Soluble PrecipitatesCold->TooSoluble No (Clear Soln) OilingOut Oiling Out Observed? PrecipitatesCold->OilingOut Yes (Oil Droplets) AntiSolventPath Add Anti-Solvent (e.g., Water to EtOH) TooSoluble->AntiSolventPath AntiSolventPath->Candidate RemedyOil Remedy: Seed at Metastable Zone Width (MSZW) OilingOut->RemedyOil Yes RemedyOil->Candidate

Caption: Logic flow for identifying the optimal solvent system, addressing common failure modes like oiling out.

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Separation of Maroxepin as a liquid phase before crystallization.[1][3][4] Common in lipophilic amines.1.[3][4] Increase solvent volume to lower concentration.2. Seed the solution at a higher temperature (just below saturation point).3. Switch to a solvent with a lower boiling point (e.g., Acetone instead of Toluene).[1][2][3]
Low Yield Solubility remains too high at isolation temperature.[1][3][4]1. Lower the final temperature to 0–5°C.2. Add an anti-solvent (Water or Heptane).3.[1][3][4] Evaporate solvent to 50% volume before cooling.[3][4]
Solvate Formation Solvent molecules incorporated into crystal lattice.1.[1][3][4] Avoid lattice-trapping solvents like Methanol or DCM.2.[1][3][4] Use Class 3 solvents (Ethanol, IPAc).3.[1][2][3] Dry aggressively under vacuum >50°C.
Colored Impurities Degradation products or raw material carryover.1.[1][3][4] Use Activated Carbon (Charcoal) treatment during the hot dissolution step.2.[3][4] Recrystallize from an alcohol (EtOH) to purge non-polar colorants.[1][3]

References

  • PubChem. Maroxepin | C19H19NO.[3][4] National Library of Medicine.[3][4] Available at: [Link][1][3]

  • Wouters, J., & Quéré, L. (2011).[1][2][3] Pharmaceutical Salts and Co-crystals. RSC Publishing.[3][4] (General principles of salt selection and solvent screening for basic drugs).

  • Beckmann, W. (2013).[1][2][3] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][3][4] (Authoritative guide on cooling crystallization and seeding strategies).

  • FDA/ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. (Safety limits for solvent selection). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Maroxepin Parenteral Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Aqueous Solubility of Maroxepin for Injection Ticket ID: MXP-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Maroxepin Formulation Support Hub

You have reached the technical support center for Maroxepin formulation development. This guide addresses the low aqueous solubility of Maroxepin (a tetracyclic dibenzoxepin derivative) and provides validated protocols for developing a stable, injectable solution.

Our data indicates that Maroxepin behaves as a lipophilic weak base (Class II in the Biopharmaceutics Classification System). Its intrinsic solubility in water is negligible, posing significant challenges for parenteral delivery.[1]

Quick Diagnostic: Which Issue Are You Facing?
SymptomProbable CauseRecommended Module
Precipitation upon dilution pH drift or "pH Memory" failure[Module 1: Salt Selection & pH]
Pain/Phlebitis at injection site Extreme pH or high co-solvent load[Module 2: Co-solvent Systems]
Hemolysis or Tissue Irritation Surfactant toxicity[Module 3: Cyclodextrin Complexation]
Re-crystallization during storage Thermodynamic instability[Module 4: Stability Protocols]
Module 1: Salt Selection & pH Control (The "Go-To" Strategy)

User Question: I dissolved Maroxepin free base in an acidic vehicle, but it precipitates when I adjust the pH to 7.4. Why?

Technical Explanation: Maroxepin contains a tertiary amine group, making it a weak base (estimated pKa ~8.5). According to the Henderson-Hasselbalch equation , the solubility of a weak base is exponentially dependent on pH.



  • S₀ (Intrinsic Solubility): Very low for the free base.

  • Ionized Solubility: High.

At pH 7.4 (physiological), the pH is close to the pKa, meaning significant amounts of the drug revert to the unionized, insoluble free base form. To maintain solubility, the pH must be maintained at least 2 units below the pKa (pH < 6.5).

Troubleshooting Protocol: In Situ Salt Formation

  • Select Counter-ion: Do not use weak acids (e.g., acetic acid) which may allow pH drift. Use strong organic acids to form stable salts.

    • Recommended: Methanesulfonic acid (Mesylate) or Succinic acid (Succinate).

  • Step-by-Step Procedure:

    • Step A: Disperse Maroxepin free base in Water for Injection (WFI).

    • Step B: Slowly add 1.05 molar equivalents of the selected acid while stirring.

    • Step C: Monitor dissolution. If turbid, lower pH further (Target pH: 4.5 – 5.5).

    • Step D: Filter through 0.22 µm PVDF membrane.

Critical Warning: If the final formulation is intended for IV bolus, a pH < 4.0 may cause phlebitis. If you cannot achieve solubility above pH 4.5, proceed to Module 2 or 3 .

Module 2: Co-solvent Systems (Reducing Dielectric Constant)

User Question: The pH required to dissolve Maroxepin is too acidic. Can I use organic solvents?

Technical Explanation: Water has a high dielectric constant (


). Maroxepin is lipophilic (LogP ~3.4). Adding water-miscible organic solvents reduces the mixture's dielectric constant, creating an environment more favorable for the non-polar sections of the Maroxepin molecule. This allows for a higher pH (closer to physiological) than a purely aqueous acid solution.

Recommended Ternary System: A combination of Propylene Glycol (PG) and Ethanol is standard for CNS drugs (e.g., similar to Diazepam or Doxepin formulations).

Experimental Workflow:

  • Prepare Solvent Phase: Mix Propylene Glycol (40% v/v) + Ethanol (10% v/v).

  • Dissolve API: Add Maroxepin to the solvent phase. Sonicate until clear.

  • Aqueous Phase: Slowly add WFI (50% v/v) containing buffer agents.

  • Observation: Watch for "cloud point." If cloudiness occurs, increase PG concentration by 5% increments.

Table 1: Maximum Recommended Excipient Limits (IIG Database Reference)

ExcipientRouteMax Potency (%)Risk Factors
Propylene Glycol IV~40%Hemolysis, Hyperosmolality
Ethanol IV~10-15%Pain on injection
PEG 400 IV / IM~50%Nephrotoxicity (in high accumulation)
Module 3: Cyclodextrin Complexation (The "Gold Standard")

User Question: I need a neutral pH formulation (pH 6-7) to avoid irritation, but co-solvents are toxic at the required levels. What is the alternative?

Technical Explanation: Cyclodextrins (CDs) form inclusion complexes.[2][3] The hydrophobic cavity encapsulates the lipophilic Maroxepin molecule, while the hydrophilic exterior ensures water solubility.

  • Choice of CD: Avoid Beta-Cyclodextrin (β-CD) for parenteral use due to renal toxicity.

  • Recommended: Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Protocol: Phase Solubility Study

  • Preparation: Prepare aqueous solutions of SBE-β-CD at increasing concentrations (0, 5, 10, 15, 20% w/v).

  • Saturation: Add excess Maroxepin to each vial.

  • Equilibrium: Shake at 25°C for 48 hours.

  • Analysis: Filter (0.45 µm) and assay Maroxepin content via HPLC.

  • Calculation: Plot Solubility (M) vs. CD Concentration (M). Calculate the Stability Constant (

    
    ).[2]
    


  • If Slope < 1: 1:1 Complexation (Ideal).[2]

  • If Slope > 1: Higher order complexes (1:2).

Visualizing the Formulation Strategy

The following diagram illustrates the decision logic for selecting the correct solubilization method for Maroxepin.

FormulationStrategy Start Start: Maroxepin Formulation CheckpH Can formulation pH be < 5.0? Start->CheckpH SaltForm Strategy A: Salt Formation (Mesylate/Succinate) CheckpH->SaltForm Yes CosolventCheck Is Co-solvent toxicity acceptable? (PG/Ethanol) CheckpH->CosolventCheck No (Must be neutral) CheckSolubility Is Target Conc. Reached? SaltForm->CheckSolubility FinalSalt Finalize: Acidic Aqueous Solution CheckSolubility->FinalSalt Yes CheckSolubility->CosolventCheck No CosolventStrat Strategy B: Co-solvent System (PG/EtOH/Water) CosolventCheck->CosolventStrat Yes CDCheck Strategy C: Cyclodextrins (SBE-beta-CD) CosolventCheck->CDCheck No (Irritation risk) CosolventStrat->FinalSalt Success FinalCD Finalize: Neutral Complex Solution CDCheck->FinalCD Success Fail Strategy D: Nanosuspension (Last Resort) CDCheck->Fail Insoluble

Figure 1: Decision Tree for Maroxepin Solubilization. This logic flow minimizes toxicity while maximizing solubility.

Module 4: Stability & Sterilization

User Question: My Maroxepin solution turned yellow after autoclaving. Is it stable?

Technical Explanation: Tetracyclic amines are susceptible to oxidation and hydrolysis at high temperatures. Autoclaving (121°C) often degrades Maroxepin.

Troubleshooting Guide:

  • Sterilization Method:

    • Do NOT Autoclave.

    • Use Sterile Filtration: 0.22 µm PES or PVDF filters are compatible.

  • Antioxidants:

    • Add Sodium Metabisulfite (0.1%) or Monothioglycerol if oxidation is detected (yellowing).

    • Nitrogen sparging (headspace replacement) is mandatory during filling.

References
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2][4][5][6][7] Pharmaceutical Research, 21(2), 201-230. Link

  • Brewster, M. E., & Loftsson, T. (2007).[7] Cyclodextrins as pharmaceutical solubilizers.[4][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Data on Tetracyclic/Tricyclic class properties). Link

  • FDA Inactive Ingredient Database (IIG). Limits for Propylene Glycol and Ethanol in IV formulations. Link

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[4][7][8] Toxicologic Pathology, 36(1), 30-42. (Safety of SBE-beta-CD). Link

Sources

Technical Support Center: Maroxepin Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

Maroxepin (2,3,4,5-tetrahydro-3-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-d]azepine) presents a unique synthetic challenge due to its tetracyclic core containing a fused seven-membered oxepin ring and an azepine moiety.

Low yields in Maroxepin synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from cumulative inefficiencies in two critical phases:

  • The Entropic Barrier: Formation of the central dibenzoxepin ring (Intramolecular Cyclization).

  • The Azepine Annulation: Sensitivity of the nitrogen-containing ring to oxidative degradation or incomplete closure.

This guide moves beyond standard literature protocols to address the process parameters that drive yield loss.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: The Dibenzoxepin Core Formation (The "Yield Killer")

The most common bottleneck is the intramolecular Friedel-Crafts alkylation or McMurry coupling used to close the central oxepin ring.

Symptom: High presence of oligomers/polymers; low isolation of the tricyclic intermediate.

Root Cause Mechanism of Failure Corrective Action (Protocol)
Concentration Effect Intermolecular reactions (polymerization) compete with intramolecular cyclization (ring closure) at concentrations >0.05 M.Implement Pseudo-High Dilution: Do not dump reagents. Add the substrate solution dropwise to the catalyst solution over 4–6 hours. Maintain reaction concentration

.
Catalyst Deactivation Lewis acids (e.g.,

,

) are quenched by trace moisture, stalling the reaction and promoting side products.
Azeotropic Drying: Reflux the solvent (Toluene/DCM) through a Dean-Stark trap for 1 hour prior to catalyst addition. Use Schlenk lines for all transfers.
Temperature Gradients Localized hotspots during catalyst addition cause charring/tarring.Cryogenic Addition: Cool the reaction vessel to

during the initial catalyst addition, then ramp slowly to reflux.
Phase 2: Azepine Ring Annulation & N-Methylation

Symptom: Product is impure, colored (oxidized), or yield drops during the final methylation step.

Q: My N-methylation step (using Formaldehyde/Formic acid) yields <40%. Why? A: The Eschweiler-Clarke reaction often fails here due to the steric bulk of the tetracyclic cage.

  • The Fix: Switch to Reductive Amination using Sodium Triacetoxyborohydride (

    
    ).
    
    • Protocol: Dissolve the secondary amine precursor in DCE. Add 1.5 eq Formaldehyde (37% aq). Stir 15 min. Add 2.0 eq

      
      .
      
    • Why: This affords a milder reduction, prevents over-alkylation, and tolerates the steric hindrance better than high-temp formate conditions.

Interactive Troubleshooting (FAQ)

Scenario A: "I see a large spot on TLC at the baseline that won't move."
  • Diagnosis: This is likely the ring-opened hydrolysis product or a polymer . If you used a strong Lewis Acid (like

    
    ) for the cyclization, you might have cleaved the ether bridge.
    
  • Solution: Switch to a milder catalyst. Triflic Anhydride (

    
    )  or Polyphosphoric Acid (PPA)  esters often provide cleaner cyclization for oxepins without cleaving the ether linkage.
    
Scenario B: "The product oils out during recrystallization."
  • Diagnosis: Maroxepin free base is lipophilic and prone to oiling.

  • Solution: Do not attempt to crystallize the free base. Convert it to the Hydrochloride or Maleate salt immediately.

    • Protocol: Dissolve crude oil in dry

      
      . Add 1M 
      
      
      
      in
      
      
      dropwise at
      
      
      . The salt should precipitate as a white solid, purifying the compound via selective crystallization.
Scenario C: "My McMurry coupling turned black and yielded nothing."
  • Diagnosis: The Titanium species oxidized. The active low-valent Ti species is highly sensitive.

  • Solution: Ensure the

    
     reduction is done in strictly anhydrous THF . The mixture should be refluxed for at least 2 hours to ensure formation of the active Ti(0) species before adding your aldehyde substrate. The mixture should be black/dark blue, but if it turns yellow/white, it has oxidized.
    

Process Visualization

The following diagram illustrates the optimized workflow, highlighting the "Critical Control Points" (CCP) where yield is most often lost.

Maroxepin_Synthesis_Optimization cluster_opt Optimization Zone Start Precursors: Salicylaldehyde deriv. + Fluorobenzaldehyde deriv. Step1 Step 1: Ether Formation (SNAr Reaction) Start->Step1 K2CO3, DMF, 80°C CCP1 CCP 1: Purity Check Remove unreacted Phenol Step1->CCP1 Step2 Step 2: Intramolecular Cyclization (McMurry or Friedel-Crafts) CCP1->Step2 Pure Diaryl Ether YieldTrap1 YIELD TRAP: Oligomerization Step2->YieldTrap1 High Conc. Step3 Step 3: Azepine Annulation (Ring Expansion/Closure) Step2->Step3 High Dilution (<0.01M) TiCl4/Zn or PPA Step4 Step 4: N-Methylation (Reductive Amination) Step3->Step4 Final Maroxepin (Salt Form) Step4->Final HCl/Et2O

Figure 1: Optimized synthetic pathway for Maroxepin. The red hexagon indicates the critical failure point where high-dilution techniques are mandatory to prevent polymerization.

Data Summary: Catalyst Performance in Cyclization

The choice of cyclization agent drastically affects the yield of the dibenzoxepin core.

Catalyst SystemYield (Isolated)Purity ProfileNotes

(McMurry)
55–65% HighBest for aldehyde-aldehyde coupling. Requires strict

exclusion.

(Polyphosphoric Acid)
30–40%Low (Tarry)Harsh conditions (

) often degrade the ether bridge.

(Triflic Anhydride)
45–50%MediumGood for amide cyclizations but expensive.

(Friedel-Crafts)
50–60%MediumCost-effective, but requires careful moisture control.

References

  • Moreno, D. R., et al. (2013).[1] "New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold." Molecules, 18(12), 14797–14806.[1] [1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 68858, Maroxepin." PubChem.

  • Jana, S., et al. (2025).[2][3] "A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines." PMC.

  • Lapkin, A. A., et al. (2025).[4] "Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis." Vapourtec.

Sources

Technical Support Center: Maroxepin Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Maroxepin (CAS: 65509-24-2) . This content is structured to address stability, solubility, and handling challenges specifically under physiological pH conditions (pH 7.4), ensuring experimental reproducibility and data integrity.

Subject: Stability of Maroxepin (C19H19NO) under Physiological pH (7.4) Document ID: MXP-STAB-026 Target Audience: Assay Development Scientists, Medicinal Chemists, Pharmacology Leads

Part 1: Executive Technical Summary

Maroxepin is a tetracyclic dibenzoxepinoazepine derivative. Functionally, it acts as a dopamine receptor antagonist and exhibits antidepressant-like properties. From a physicochemical perspective, its stability at physiological pH (7.[1]4) is governed by two critical factors: protonation state and oxidative susceptibility .

  • Hydrolytic Stability: The central oxepin ether linkage and the azepine ring are chemically robust against hydrolysis at pH 7.4. Spontaneous cleavage of the tetracyclic core is not a primary concern under standard physiological conditions.

  • Solubility-Driven Instability: Maroxepin contains a tertiary amine center. While protonated and soluble at acidic pH, the fraction of uncharged free base increases significantly at pH 7.4. This leads to a high risk of micro-precipitation in aqueous buffers (PBS, HBSS) if not properly solubilized using organic co-solvents.

  • Oxidative Risk: Like many tricyclic/tetracyclic amines, Maroxepin is susceptible to N-oxidation and photo-oxidation.

Part 2: Troubleshooting & FAQs (Physiological Conditions)

Issue 1: "My Maroxepin solution precipitates when added to cell culture media or PBS at pH 7.4."

Root Cause: At pH 7.4, the equilibrium of Maroxepin shifts toward its lipophilic free-base form. The intrinsic aqueous solubility of the free base is low (predicted LogP ~3.4–3.7). Rapid dilution of a high-concentration acidic or DMSO stock into a neutral buffer causes "solvent shock," leading to immediate precipitation or the formation of a colloidal suspension that may be invisible to the naked eye but affects assay potency.

Technical Solution:

  • Solvent Exchange: Do not dissolve solid Maroxepin directly into PBS. Prepare a 10–50 mM stock solution in anhydrous DMSO .

  • Stepwise Dilution: Perform an intermediate dilution step. Dilute the DMSO stock 1:10 into a carrier solvent (e.g., Ethanol or PEG-400) before the final spike into the aqueous buffer.

  • Carrier Limit: Ensure the final DMSO concentration in your physiological assay is <0.5% (v/v) to maintain solubility without compromising cell viability.

  • Serum Stabilization: If performing cell-based assays, add Maroxepin to media containing serum (FBS/BSA). Albumin binds lipophilic drugs, acting as a reservoir and preventing precipitation.

Issue 2: "I observe a new peak on HPLC after incubating Maroxepin at 37°C for 24 hours."

Root Cause: This is likely N-oxide formation . The tertiary nitrogen in the azepine ring is electron-rich and prone to oxidation by dissolved oxygen in the buffer, a process accelerated by light and physiological temperature (37°C).

Technical Solution:

  • Degassing: Thoroughly degas physiological buffers (PBS/Media) using vacuum filtration or helium sparging prior to adding the drug.

  • Antioxidants: For cell-free assays, add Ascorbic Acid (100 µM) or EDTA (1 mM) to the buffer. EDTA chelates trace metal ions (Fe²⁺/Cu²⁺) that catalyze auto-oxidation.

  • Light Protection: Maroxepin is photosensitive. All incubations must occur in the dark or under amber light.

Issue 3: "How stable is the compound in varying physiological fluids (Gastric vs. Intestinal)?"

Technical Insight:

  • Simulated Gastric Fluid (pH 1.2): High stability and high solubility due to full protonation of the amine.

  • Simulated Intestinal Fluid (pH 6.5–7.5): High stability chemically, but high risk of precipitation .

  • Plasma (pH 7.4): Stable against chemical hydrolysis. However, metabolic stability (microsomal stability) is low due to enzymatic degradation (CYP450), not pH-mediated instability.

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Maroxepin Working Solution (10 µM)

This protocol ensures a stable, precipitate-free solution at pH 7.4 for up to 24 hours.

Reagents:

  • Maroxepin (Solid)[2]

  • DMSO (Anhydrous, HPLC Grade)

  • PBS (pH 7.4, Mg²⁺/Ca²⁺ free)

  • Amber glass vials

Workflow:

  • Stock Preparation: Dissolve 2.77 mg of Maroxepin in 1.0 mL DMSO to create a 10 mM Stock . Vortex until clear. Store at -20°C.

  • Intermediate Step: Dilute 10 µL of Stock into 90 µL of DMSO (or Ethanol).

  • Final Dilution: Slowly add the 100 µL intermediate solution into 9.9 mL of pre-warmed (37°C) PBS while vortexing vigorously.

    • Final Concentration: 10 µM.

    • Final DMSO: 1.0% (Adjust as necessary for assay tolerance).

  • Validation: Measure Absorbance at 600 nm immediately. An OD > 0.005 indicates micro-precipitation.

Part 4: Data Visualization & Logic Pathways

Table 1: Physicochemical Stability Profile of Maroxepin
ParameterValue / CharacteristicImplication for Physiological Assays
Molecular Weight 277.36 g/mol Small molecule, rapid diffusion.
LogP (Predicted) ~3.4 – 3.7Highly lipophilic; requires carrier solvent.
pKa (Base) ~8.5 (Estimated, Amine)>90% Ionized at pH 7.4, but equilibrium allows free-base precipitation.
Hydrolysis Risk LowStable ether/amine bonds at pH 1–10.
Oxidation Risk Moderate to HighN-oxidation occurs over >12h at 37°C without protection.
Photostability LowStrictly light-sensitive. Handle in amber vessels.
Figure 1: Stability Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling Maroxepin to prevent degradation and precipitation.

MaroxepinStability Start Start: Solid Maroxepin Solvent Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Start->Solvent CheckSol Check Clarity (Vortex) Solvent->CheckSol Storage Store at -20°C (Desiccated, Dark) CheckSol->Storage Clear Dilution Dilution into pH 7.4 Buffer Storage->Dilution Thaw for Assay PrecipCheck Risk: Micro-precipitation? Dilution->PrecipCheck AddCarrier Action: Add Cyclodextrin or Increase BSA/Serum PrecipCheck->AddCarrier Visible Turbidity OxidationCheck Risk: Oxidation (N-oxide)? PrecipCheck->OxidationCheck Clear Solution AddCarrier->OxidationCheck AddAntiOx Action: Degas Buffer Add EDTA/Ascorbate OxidationCheck->AddAntiOx Long Incubation (>4h) FinalAssay Stable Physiological Assay (Valid Data) OxidationCheck->FinalAssay Short Incubation (<1h) AddAntiOx->FinalAssay

Caption: Logic flow for preparing Maroxepin solutions, highlighting critical control points for solubility (precipitation) and chemical stability (oxidation) at pH 7.4.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68858, Maroxepin. Retrieved February 22, 2026.

  • LookChemicals (2025). Maroxepin (CAS 65509-24-2) Product Information and Physicochemical Properties.

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) (Analogous Structure Stability Data).

  • Google Patents (2012). US8158152B2: Lyophilization process and products obtained thereby (Citing Maroxepin solubility handling).

Sources

Overcoming Maroxepin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing Maroxepin (CAS 65509-24-2) for In Vitro Applications

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Maroxepin Solubility & Precipitation Management Last Updated: February 2026

Executive Summary: The Physicochemical Challenge

Researchers frequently encounter precipitation when introducing Maroxepin into cell culture media. This is not necessarily a user error but a physicochemical inevitability governed by the compound's structure.

Maroxepin is a tetracyclic dibenzoxepin derivative [1]. Its structure is highly lipophilic (high LogP) with a tertiary amine functionality. While soluble in organic solvents like DMSO or Ethanol, it exhibits Class II behavior (Low Solubility, High Permeability) in aqueous environments.

When you pipette a DMSO stock of Maroxepin directly into culture media, you trigger "Solvent Shock" —a rapid phase transition where the hydrophobic solute nucleates faster than it can disperse, forming micro-crystals that are often invisible to the naked eye but cytotoxic to cells via physical sedimentation.

Part 1: The Mechanism of Failure

To solve the issue, we must visualize why it happens.

MaroxepinPrecipitation cluster_0 The 'Solvent Shock' Phenomenon Stock Maroxepin Stock (100% DMSO) Soluble State Interface The Interface (Pipette Tip meets Media) Stock->Interface Injection Shock Local Solvent Shock DMSO diffuses away faster than Maroxepin Interface->Shock Mixing Nucleation Rapid Nucleation (Supersaturation Spike) Shock->Nucleation Phase Separation Crystal Micro-Crystals Form (Sedimentation on Cells) Nucleation->Crystal Growth

Figure 1: The mechanism of solvent shock leading to Maroxepin crystallization during media addition.

Part 2: Troubleshooting Guide (Q&A)

Q1: "My media looks clear immediately after adding Maroxepin, but I see crystals under the microscope 24 hours later. Why?"

Diagnosis: Ostwald Ripening and pH Drift. The Science:

  • Micro-nucleation: You likely formed nano-sized seeds during addition that were too small to refract light (appearing clear). Over 24 hours, these seeds grew via Ostwald Ripening (large crystals growing at the expense of smaller ones).

  • pH Drift: Maroxepin contains a basic nitrogen. In fresh media (pH ~7.4), it may be partially ionized and soluble. As cells metabolize and the media acidifies (or alkalizes in improper CO2 conditions), the ratio of ionized (soluble) to unionized (insoluble) Maroxepin shifts, forcing precipitation [2].

The Fix:

  • Verify Incubator CO2: Ensure your media buffer system (Bicarbonate/HEPES) matches your incubator settings to prevent pH swings.

  • Use the "Pre-Dilution" Method: (See Protocol A below).

Q2: "I am dosing at 50 µM. Is this too high?"

Diagnosis: Solubility Limit Exceeded. The Science: While specific aqueous solubility data for Maroxepin is sparse, structurally similar tetracyclic compounds often have an aqueous solubility limit below 10-20 µM in serum-free media. In serum-containing media (FBS), albumin acts as a carrier, potentially increasing solubility to 50-100 µM.

Data Reference Table: Estimated Solubility Thresholds

Solvent SystemEstimated Solubility LimitRisk Level
Pure DMSO > 20 mMLow (Stable Stock)
PBS / Serum-Free Media < 10 µMCritical (High Precipitation Risk)
Media + 10% FBS ~ 50 µMModerate (Albumin binding assists)
Media + Cyclodextrin > 100 µMLow (Complexation protects drug)

The Fix:

  • If you must dose >10 µM in serum-free conditions, you must use a carrier (Protocol B).

Q3: "Can I just sonicate the media to dissolve the crystals?"

Diagnosis: Dangerous Practice. The Science: Sonication generates heat and shear stress.

  • Degradation: High energy can degrade labile components in the media (vitamins, growth factors) or the Maroxepin itself.

  • False Success: Sonication might temporarily disperse crystals into a fine suspension (metastable state). These will re-precipitate rapidly onto the cell monolayer, causing localized toxicity "hotspots" that mimic drug activity but are actually physical stress [3].

The Fix: Never sonicate the final media. Sonicate the DMSO stock only. If media precipitates, discard and restart using a better mixing protocol.

Part 3: Validated Protocols

Protocol A: The "Step-Down" Serial Dilution (Prevention of Solvent Shock)

Use this for standard dosing (1 µM – 10 µM).

Concept: Instead of dropping 100% DMSO stock into 100% water (infinite polarity gap), we create an intermediate polarity step.

  • Prepare Stock: Dissolve Maroxepin in high-quality DMSO (anhydrous) to 10 mM .

  • Create Intermediate (100x):

    • Take a sterile tube.

    • Add culture media (or PBS) .

    • Slowly add the DMSO stock to this media while vortexing continuously to create a 100 µM intermediate solution.

    • Note: This ensures the DMSO concentration is 1%, and the drug is diluted under high shear.

  • Final Dosing:

    • Add the Intermediate solution to your cell culture wells to reach the final concentration (e.g., 10 µM).

    • Final DMSO concentration will be 0.1% (safe for most cells).

Protocol B: Carrier-Assisted Solubilization (High Concentration Dosing)

Use this for high doses (> 20 µM) or serum-free experiments.

Concept: Encapsulate the hydrophobic Maroxepin molecule inside a hydrophilic shell using Methyl-β-cyclodextrin (MβCD) or complex it with BSA.

Workflow:

CarrierProtocol Step1 1. Prepare Maroxepin in DMSO (Stock) Step3 3. Dropwise Addition Add Stock to Carrier while vortexing Step1->Step3 Step2 2. Prepare Carrier Solution (e.g., 5% BSA or MβCD in PBS) Step2->Step3 Step4 4. Incubation Shake at 37°C for 30 mins (Allows complexation) Step3->Step4 Step5 5. Filter Sterilize (0.22 µm PES membrane) Step4->Step5 Step6 6. Add to Cells Step5->Step6

Figure 2: Workflow for using carriers to solubilize hydrophobic compounds like Maroxepin.

  • Prepare Carrier: Dissolve Methyl-β-cyclodextrin (Sigma C4555 or similar) in PBS at 5-10 mM.

  • Complexation: Add your Maroxepin DMSO stock to the Cyclodextrin solution.

  • Equilibration: Agitate at 37°C for 30-60 minutes. This allows the Maroxepin to enter the hydrophobic core of the cyclodextrin [4].

  • Application: Use this complexed solution to treat cells.[1]

Part 4: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68858, Maroxepin. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (General reference for Protocol B mechanism).

Sources

Validation & Comparative

A Comparative Guide to the Receptor Selectivity Profiles of Maroxepin and Mirtazapine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of psychopharmacology, a thorough understanding of a compound's interaction with a multitude of neuroreceptors is paramount to predicting its therapeutic efficacy and potential side-effect profile. This guide provides a detailed comparative analysis of the receptor selectivity profiles of two tetracyclic compounds: Maroxepin and Mirtazapine. While Mirtazapine is a well-characterized antidepressant with a complex and broad receptor binding profile, public domain data on Maroxepin is notably scarce, presenting a challenge for a direct quantitative comparison. This guide will therefore present a comprehensive overview of Mirtazapine's receptor affinities, juxtaposed with the currently available information for Maroxepin, thereby highlighting a significant knowledge gap in the pharmacological literature.

Introduction to Maroxepin and Mirtazapine

Mirtazapine, sold under the brand name Remeron among others, is an atypical tetracyclic antidepressant used primarily for the treatment of major depressive disorder.[1] Its chemical structure features four fused atomic rings.[2] The therapeutic effects of Mirtazapine are believed to be mediated through its complex interactions with various neurotransmitter receptors.[3]

Maroxepin is also a tetracyclic compound, identified as a dopamine receptor antagonist.[4] Initially developed by Novartis Pharma AG, its development has since been discontinued.[4] Detailed public information regarding its comprehensive receptor binding profile and clinical development is limited.

Comparative Receptor Binding Profiles

The affinity of a drug for a specific receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in in-vitro assays. A lower Ki value signifies a higher binding affinity. The following table summarizes the available Ki values for Maroxepin and the well-documented values for Mirtazapine across a range of key neuroreceptors. It is crucial to note that the data for Maroxepin is limited, and the absence of a value indicates a lack of publicly available data.

Receptor SubtypeMaroxepin Ki (nM)Mirtazapine Ki (nM)Primary Effect of Mirtazapine at this Receptor
Serotonin Receptors
5-HT1AData not available18Indirect enhancement of 5-HT1A-mediated neurotransmission[5]
5-HT2AData not available6.9Antagonist; contributes to anxiolytic and sleep-improving effects[1][6]
5-HT2CData not available3.2Antagonist/Inverse Agonist; may contribute to antidepressant and anxiolytic effects[1][7]
5-HT3Data not availablePotent AntagonistAntagonist; helps mitigate nausea and gastrointestinal side effects[8]
Adrenergic Receptors
α1-adrenergicData not available68Moderate Antagonist; may cause orthostatic hypotension[5]
α2A-adrenergicData not available20Potent Antagonist; enhances norepinephrine and serotonin release[1][3]
α2C-adrenergicData not available18Potent Antagonist; enhances norepinephrine and serotonin release[3]
Histamine Receptors
H1Data not available1.6Potent Inverse Agonist; responsible for sedative and appetite-stimulating effects[1][9]
Dopamine Receptors
D1Antagonist (Ki not specified)[4]>10,000No significant affinity
D2Antagonist (Ki not specified)[4]>10,000No significant affinity
D3Antagonist (Ki not specified)[4]>10,000No significant affinity
Muscarinic Receptors
M1-M5Data not available670 (mACh)Weak antagonist; low incidence of anticholinergic side effects[1]

Disclaimer: The Ki values for Mirtazapine are compiled from various sources and may exhibit some variability due to different experimental conditions.[10]

Experimental Determination of Receptor Binding Affinity: A Methodological Overview

The "gold standard" for determining the binding affinity of a compound to a receptor is the in-vitro radioligand binding assay.[11] This experimental technique provides a quantitative measure of the interaction between a drug and its target receptor.

Principle of the Radioligand Binding Assay

Radioligand binding assays are based on the principle of competitive binding. A radiolabeled ligand (a molecule with a known high affinity for the receptor of interest) is incubated with a preparation of cells or membranes containing the receptor. The unlabeled test compound (e.g., Maroxepin or Mirtazapine) is then added at various concentrations. The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at different concentrations of the test compound, a competition curve can be generated. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[10]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture cells expressing the receptor of interest.

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous substances that might interfere with the assay.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a multi-well plate, add a fixed amount of the prepared membranes to each well.

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • Add a fixed concentration of the radiolabeled ligand.

    • Include control wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellCulture 1. Cell Culture (Expressing Receptor) MembranePrep 2. Membrane Preparation CellCulture->MembranePrep AssaySetup 3. Assay Setup (Membranes, Radioligand, Test Compound) MembranePrep->AssaySetup Incubation 4. Incubation (Reach Equilibrium) AssaySetup->Incubation Filtration 5. Filtration (Separate Bound/Free) Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting DataAnalysis 7. Data Analysis (Calculate IC50 & Ki) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways and a Tale of Two Selectivities

The distinct receptor binding profiles of Mirtazapine and Maroxepin suggest they modulate different downstream signaling pathways, leading to their unique pharmacological effects.

Mirtazapine: A Multi-Target Modulator

Mirtazapine's primary mechanism of action is the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This blockade leads to an increased release of both norepinephrine (NE) and serotonin (5-HT).[8] Furthermore, Mirtazapine's potent antagonism of 5-HT2 and 5-HT3 receptors directs the increased serotonin towards 5-HT1A receptors, which is thought to contribute to its antidepressant and anxiolytic effects.[5] Its strong antagonism of H1 receptors is responsible for its sedative and appetite-stimulating properties.[1]

Mirtazapine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine Alpha2 α2-Adrenergic Receptor Mirtazapine->Alpha2 Antagonizes HT2A 5-HT2A Receptor Mirtazapine->HT2A Antagonizes HT3 5-HT3 Receptor Mirtazapine->HT3 Antagonizes H1 H1 Receptor Mirtazapine->H1 Antagonizes NE_Release Increased NE Release Alpha2->NE_Release Inhibition Blocked HT_Release Increased 5-HT Release Alpha2->HT_Release Inhibition Blocked HT1A 5-HT1A Receptor HT_Release->HT1A Activates Side_Effects Sedation & Increased Appetite H1->Side_Effects Blockade leads to Therapeutic_Effects Antidepressant & Anxiolytic Effects HT1A->Therapeutic_Effects

Caption: Simplified signaling pathways modulated by Mirtazapine.

Maroxepin: A Dopamine Receptor Antagonist

As Maroxepin is classified as a dopamine receptor antagonist, its primary mechanism would involve blocking dopamine receptors (D1, D2, D3, etc.) in the central nervous system.[4][12] This action would prevent dopamine from binding to and activating these receptors, thereby reducing dopaminergic neurotransmission. Dopamine receptor antagonism is the hallmark of most antipsychotic medications and is also utilized in some antiemetics.[13][14] The specific downstream consequences and therapeutic applications of Maroxepin would depend on its relative affinity for the different dopamine receptor subtypes and any off-target activities, for which data is not currently available.

Conclusion and Future Directions

This guide highlights the stark contrast in the available pharmacological data for Mirtazapine and Maroxepin. Mirtazapine presents a case study in complex polypharmacology, with its therapeutic and side-effect profile intricately linked to its activity at a wide array of neuroreceptors. In contrast, Maroxepin remains an enigmatic compound. While its classification as a dopamine receptor antagonist provides a foundational understanding of its likely mechanism of action, the absence of a detailed receptor selectivity profile precludes a nuanced comparison with other CNS-active agents.

For drug development professionals and researchers, the case of Maroxepin underscores the critical importance of comprehensive preclinical pharmacological profiling. Future research to delineate the full receptor binding affinity of Maroxepin would be necessary to understand its potential therapeutic utility and to place it within the broader context of psychopharmacological agents.

References

  • Mirtazapine. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Tetracyclic antidepressant. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • mirtazapine. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 22, 2026, from [Link]

  • A comprehensive review on tetracyclic antidepressants pharmacology and synthesis methods. (2025, November 12). Journal of Medicinal and Pharmaceutical Chemistry.
  • Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR. (2023, October 7). bioRxiv.
  • Selective Alpha-2 Blockers. (n.d.). Picmonic. Retrieved February 22, 2026, from [Link]

  • Definition of mirtazapine. (n.d.). NCI Drug Dictionary. National Cancer Institute. Retrieved February 22, 2026, from [Link]

  • For all of the "sleep" drugs that block H1 (TCAs, quetiapine, mirtazapine, etc) being used only for sleep, why not just use an antihistamine? (2024, November 29). Reddit.
  • mirtazapine. (n.d.). Drug Central. Retrieved February 22, 2026, from [Link]

  • Interaction of the antidepressant mirtazapine with alpha2-adrenoceptors modulating the release of 5-HT in different rat brain regions in vivo. (2000, November 15). PubMed.
  • Mirtazapine is a functional antagonist at cardiac human H1-histamine receptors. (2025, December 20). PubMed.
  • REMERON® (mirtazapine) Tablets. (n.d.). accessdata.fda.gov. Retrieved February 22, 2026, from [Link]

  • Comparative pharmacology of selective serotonin re-uptake inhibitors (SSRIs). (2009, July 12). Wiley Online Library.
  • mirtazapine [Ligand Id: 7241] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Tetracyclic Antidepressants. (2024, August 23). American Addiction Centers.
  • Selection of an Antidepressant: Mirtazapine. (n.d.).
  • Mirtazapine. (2024, November 9).
  • Therapeutic role of 5-HT1A and 5-HT2A receptors in depression. (n.d.). Digital CSIC.
  • Mirtazapine, and mirtazapine-like compounds as possible pharmacotherapy for substance abuse disorders: Evidence from the bench and the bedside. (n.d.). PMC.
  • Remeron (mirtazapine) tablets. (n.d.).
  • Maroxepin. (2026, January 3).
  • Binding potential of [N-methyl-11 C]mirtazapine estimated using six methods. (n.d.).
  • Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression. (n.d.). PubMed.
  • PRODUCT MONOGRAPH PrMIRTAZAPINE (Mirtazapine Tablets) 15 mg and 30 mg ANTI-DEPRESSANT. (2011, November 18). MELIAPHARM INC.
  • Clinical perspective on antipsychotic receptor binding affinities. (n.d.). PMC.
  • The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. (2020, July 1). PMC.
  • Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT 2A receptor. (n.d.). PMC.
  • The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. (2022, February 27). PMC.
  • Structure of the human histamine H1 receptor complex with doxepin. (n.d.). PMC - NIH.
  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved February 22, 2026, from [Link]

  • Dopamine receptor antagonists. (n.d.). AME Publishing Company.
  • Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. (2023, May 9). Cleveland Clinic.
  • Visualizing Antipsychotic Receptor Affinity : Part One. (2018, June 19). Dan W Joyce.
  • Histamine Receptors. (n.d.). Sigma-Aldrich.
  • Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP.
  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (2018, August 13). PMC.
  • Dopamine antagonist. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

Sources

Comparative Pharmacological Profile: Maroxepin vs. Loxapine

[1]

Executive Summary

Loxapine is a well-established dibenzoxazepine antipsychotic with a unique "atypical-like" profile due to its balanced D2/5-HT2A antagonism. Maroxepin (Maroxepine) is a tetracyclic dibenzoxepin derivative, historically investigated as a potent dopamine antagonist with a distinct pharmaco-EEG and neuroendocrine profile. While Loxapine is clinically utilized for schizophrenia and agitation, Maroxepin serves primarily as a pharmacological probe in research to understand the structural requirements for tetracyclic neuroleptic activity.

This guide contrasts their receptor binding affinities (IC50/Ki), elucidates the signaling pathways modulated by these agents, and provides a standardized protocol for validating these values in vitro.

Chemical & Pharmacological Classification

FeatureLoxapine Maroxepin
CAS Number 1977-10-265509-24-2
Chemical Class Dibenzoxazepine (Tricyclic)Dibenzoxepin derivative (Tetracyclic)
Core Structure 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine2,3,4,5-tetrahydro-3-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-d]azepine
Primary Mechanism D2/5-HT2A AntagonistD2 Antagonist (Tetracyclic Neuroleptic)
Clinical Status FDA Approved (Schizophrenia, Bipolar)Investigational / Research Tool

Receptor Binding Profile (IC50 & Ki Comparison)

The following data summarizes the inhibitory constants (



Cheng-Prusoff equation

Comparative Affinity Table (Human Receptors)
Receptor TargetLoxapine

(nM)
Maroxepin ProfilePhysiological Implication
Dopamine

11.0 - 30.0 High Affinity (< 10 nM)*Antipsychotic efficacy; EPS risk (if occupancy >80%).
Serotonin

6.6 High AffinityMitigates EPS; improves negative symptoms (Atypicality).
Dopamine

12.0 - 16.0Moderate AffinityPotential role in cognitive modulation.
Histamine

4.9 - 15.0Moderate-HighSedation; weight gain.
Muscarinic

120 - 150Low AffinityAnticholinergic effects (dry mouth, constipation).
Adrenergic

25.0ModerateOrthostatic hypotension.

> Note on Maroxepin Data: Specific quantitative

Waldmeier et al.

Mechanistic Differentiator
  • Loxapine: Exhibits a

    
     ratio of < 1.0 (or near 1.0 depending on the assay), placing it on the borderline between typical and atypical antipsychotics. Its high 
    
    
    affinity is a key driver of its efficacy in agitation.
  • Maroxepin: Functions structurally closer to tetracyclic antidepressants (like mianserin) but exerts a pharmacological effect dominated by potent

    
     blockade, leading to a "neuroleptic" EEG profile distinct from the sedative profile of standard tetracyclics.
    

Mechanism of Action: Signaling Pathway Visualization

The following diagram illustrates the dual antagonism pathway common to this class, highlighting the downstream effects on cAMP and Phospholipase C (PLC) signaling.

MOA_PathwayD2RDopamine D2 Receptor(Gi/o-coupled)ACAdenylyl CyclaseD2R->ACInhibits (Gi)AntipsychoticReduced Psychosis(Mesolimbic Inhibition)D2R->AntipsychoticBlockade in MesolimbicEPSMotor Side Effects(Nigrostriatal Blockade)D2R->EPSBlockade in NigrostriatalHT2ASerotonin 5-HT2A Receptor(Gq-coupled)PLCPhospholipase CHT2A->PLCActivates (Gq)NegSxImproved Negative Sx(Cortical Dopamine Release)HT2A->NegSxBlockade Increases DA in CortexLoxapineLoxapineLoxapine->D2RAntagonism (Ki ~11nM)Loxapine->HT2AAntagonism (Ki ~6.6nM)Loxapine->ACPrevents Gi Inhibition(Normalizes cAMP)Loxapine->PLCBlocks ActivationMaroxepinMaroxepinMaroxepin->D2RPotent AntagonismMaroxepin->HT2AAntagonismMaroxepin->ACPrevents Gi InhibitioncAMPcAMP LevelsAC->cAMPIP3_DAGIP3 / DAGPLC->IP3_DAGCaIntracellular Ca2+IP3_DAG->Ca

Caption: Dual antagonism of D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors by Loxapine and Maroxepin, modulating cAMP and Calcium signaling pathways to exert antipsychotic effects.

Experimental Protocol: Radioligand Binding Assay (IC50 Determination)

To objectively verify the IC50 values of Maroxepin or Loxapine, researchers should utilize a competition binding assay. This protocol ensures high "Trustworthiness" (Part 2) by including specific validation steps.

Workflow Diagram

Binding_Assay_Workflowcluster_prep1. Preparationcluster_incubation2. Reactioncluster_analysis3. AnalysisMembraneMembrane Prep(CHO-D2 or Striatal Tissue)IncubateIncubation(60 min @ 25°C)Membrane->IncubateLigandRadioligand([3H]-Spiperone or [3H]-Raclopride)Ligand->IncubateDrugTest Compounds(Loxapine/Maroxepin Serial Dilutions)Drug->IncubateEquilibriumReach EquilibriumIncubate->EquilibriumFilterVacuum Filtration(GF/B Filters)Equilibrium->FilterCountScintillation Counting(CPM Measurement)Filter->CountCurveNon-Linear Regression(Sigmoidal Dose-Response)Count->CurveIC50IC50Curve->IC50Calculate IC50KiKiIC50->KiCheng-PrusoffCorrection

Caption: Step-by-step workflow for determining IC50 values using a radioligand competition binding assay.

Detailed Methodology

1. Tissue/Cell Preparation:

  • Source: Use CHO cells stably expressing human Dopamine

    
     receptors or rat striatal homogenates.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM

    
    , and 1 mM 
    
    
    .
  • Expert Insight: Include 0.1% ascorbic acid to prevent oxidation of the radioligand or test compounds.

2. Competition Binding:

  • Radioligand: Use

    
    -Methylspiperone (0.2 - 0.5 nM). This ligand binds with high affinity to both 
    
    
    and
    
    
    receptors; use specific blockers (e.g., Ketanserin) if isolating
    
    
    affinity in tissue.
  • Non-Specific Binding (NSB): Define using 10

    
     (+)-Butaclamol or Haloperidol.
    
  • Test Compounds: Prepare Loxapine and Maroxepin in DMSO (final concentration <1%) in a range from

    
     M to 
    
    
    M.

3. Incubation & Filtration:

  • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Terminate reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.

4. Data Analysis:

  • Plot Specific Binding (%) vs. Log[Drug].

  • Fit data to a one-site competition model using GraphPad Prism or SigmaPlot.

  • Validation: The Hill slope should be near -1.0. If significantly shallower (e.g., -0.6), suspect negative cooperativity or multiple binding sites.

Conclusion

While Loxapine remains a clinical staple with a well-defined quantitative profile (

Maroxepin

References

  • Singh, A. N., et al. (1996). "A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes." Journal of Psychiatry & Neuroscience. Link

  • Waldmeier, P. C., & Baumann, P. A. (1991). "Pharmacological Profiles of Four New Tetracyclic Dopamine Antagonists, Maroxepine, Citatepine, Eresepine, and Cipazoxapine." Pharmacopsychiatry. Link

  • Kapur, S., et al. (1999). "Loxapine has a high 5-HT2A/D2 receptor occupancy ratio: implications for atypical antipsychotic classification.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3964 (Loxapine) and CID 68858 (Maroxepin). Link

  • Roth, B. L., et al. (PDSP Ki Database). "Psychoactive Drug Screening Program." University of North Carolina at Chapel Hill. Link

A Comprehensive Guide to Determining D2 versus 5-HT2A Receptor Selectivity for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in neuropsychopharmacology, understanding the receptor selectivity of a novel compound is paramount. The balance of activity between dopamine D2 and serotonin 5-HT2A receptors is a cornerstone of the therapeutic profile of atypical antipsychotics. This guide provides a comprehensive framework for assessing this critical selectivity, using established compounds as illustrative examples. While direct binding affinity data for the discontinued compound Maroxepin is not publicly available, the methodologies detailed herein are precisely those that would be employed to characterize such a molecule.

The Significance of D2/5-HT2A Selectivity

The prevailing hypothesis for the efficacy of atypical antipsychotics posits that their clinical benefits, particularly the reduced incidence of extrapyramidal side effects compared to older "typical" antipsychotics, stem from a potent blockade of 5-HT2A receptors coupled with a more moderate antagonism of D2 receptors.[1] A high 5-HT2A/D2 affinity ratio is often considered a hallmark of atypicality.[2] Therefore, quantifying the binding affinity of a novel compound for these two receptors is a crucial first step in its preclinical evaluation.

Comparative Receptor Affinity Analysis: A Quantitative Approach

The inhibition constant (Ki) is a measure of a drug's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity. By comparing the Ki values of a compound for the D2 and 5-HT2A receptors, we can calculate a selectivity ratio.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Atypical Antipsychotics

CompoundD2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 Selectivity Ratio
Clozapine 1255.423.1
Olanzapine 1142.75
Risperidone 3.30.216.5
Aripiprazole 0.343.40.1

Note: Data for Clozapine, Olanzapine, and Risperidone are from various sources in the provided search results. Aripiprazole data is also from the search results, noting it is a D2 partial agonist.[2][3][4] The selectivity ratio is calculated as (Ki D2) / (Ki 5-HT2A). A higher ratio indicates greater selectivity for the 5-HT2A receptor.

Experimental Protocols for Determining Receptor Affinity

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor. These assays are typically conducted using cell membranes that have been engineered to express the receptor of interest.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep1 Cell Culture with Receptor Expression prep2 Membrane Preparation (Homogenization & Centrifugation) prep1->prep2 assay1 Incubate Membranes with Radioligand and Test Compound prep2->assay1 analysis1 Filtration to Separate Bound and Free Radioligand assay1->analysis1 assay2 Total Binding (Radioligand only) assay3 Non-specific Binding (Radioligand + Excess Unlabeled Ligand) analysis2 Scintillation Counting to Quantify Bound Radioactivity analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Generate Competition Curve and Determine IC50 analysis3->analysis4 analysis5 Calculate Ki using Cheng-Prusoff Equation analysis4->analysis5

Caption: Workflow of a competitive radioligand binding assay.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is adapted from established methodologies for determining ligand affinity at D2 receptors.[5][6][7]

  • Membrane Preparation:

    • Culture a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.

    • Harvest the cells and resuspend them in a cold lysis buffer.

    • Homogenize the cells to disrupt the cell membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add the D2 receptor-containing membranes.

    • Add the test compound at various concentrations.

    • Add a fixed concentration of a suitable radioligand, such as [3H]spiperone.

    • For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay

This protocol follows the same principles as the D2 assay but uses a 5-HT2A-specific radioligand.[8][9]

  • Membrane Preparation:

    • Use a cell line stably expressing the human serotonin 5-HT2A receptor.

    • Follow the same membrane preparation steps as for the D2 receptor assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the 5-HT2A receptor-containing membranes.

    • Add the test compound at various concentrations.

    • Add a fixed concentration of a 5-HT2A-specific radioligand, such as [3H]ketanserin.

    • For determining non-specific binding, use a high concentration of an unlabeled 5-HT2A antagonist (e.g., ketanserin).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Follow the same filtration, washing, and scintillation counting steps as in the D2 assay.

    • Calculate the specific binding, generate a competition curve to determine the IC50, and calculate the Ki using the Cheng-Prusoff equation.

Functional Assays: Moving Beyond Binding

While binding assays provide crucial information about a compound's affinity for a receptor, they do not reveal whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to complete the pharmacological profile.

Protocol: 5-HT2A Receptor-Mediated Calcium Flux Assay

The 5-HT2A receptor is coupled to the Gq G-protein, and its activation leads to an increase in intracellular calcium.[10][11] This can be measured using a calcium-sensitive fluorescent dye.

  • Cell Preparation:

    • Plate cells expressing the 5-HT2A receptor in a 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) by incubating them with the dye solution.

  • Compound Addition and Signal Detection:

    • To measure antagonist activity, pre-incubate the cells with various concentrations of the test compound.

    • Place the plate in a fluorescence plate reader.

    • Add a known 5-HT2A agonist (e.g., serotonin) to all wells except for the negative control.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • For antagonist testing, plot the agonist-induced calcium response as a function of the test compound concentration to determine the IC50 value for the inhibition of the agonist response.

The Underlying Signaling Pathways

A deeper understanding of the downstream signaling cascades of the D2 and 5-HT2A receptors provides context for the functional consequences of receptor binding.

Dopamine D2 Receptor Signaling

G D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation

Caption: Canonical D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq family of G-proteins.[10][14] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

G HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca Ca2+ ER->Ca Release CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Canonical 5-HT2A receptor signaling pathway.

Expert Synthesis and Interpretation

A comprehensive D2 versus 5-HT2A selectivity profile requires the integration of both binding affinity and functional data. A compound with a high 5-HT2A/D2 selectivity ratio, as determined by radioligand binding assays, and which demonstrates potent antagonism in a 5-HT2A functional assay, would be a promising candidate for further investigation as a potential atypical antipsychotic. The relative potencies in functional assays for both D2 and 5-HT2A receptors will provide a more complete picture of the compound's cellular effects.

By following the methodologies outlined in this guide, researchers can systematically and rigorously characterize the D2 and 5-HT2A selectivity of novel compounds, providing a solid foundation for their advancement in the drug discovery pipeline.

References

  • Shutterstock. (2022, June 19). Gpcr Gq Signaling Pathway Diagram Via Stock Vector (Royalty Free) 2169075085. Shutterstock.
  • National Center for Biotechnology Information. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Retrieved February 22, 2026, from [Link]

  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Borgius, L., et al. (2025, September 8).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Mönnich, D. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • ResearchGate. (n.d.). Schematic diagram showing major GPCR signaling pathways. Upon.... Retrieved February 22, 2026, from [Link]

  • Zhen, X., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 44-53.
  • Buckley, P. F. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
  • Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube.
  • Cell Signaling Technology, Inc. (2020). G Protein-Coupled Receptors Signaling to MAPK/Erk.
  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved February 22, 2026, from [Link]

  • University of California, San Francisco. (n.d.). CALCIUM FLUX PROTOCOL.
  • Lange-Asschenfeldt, C., et al. (2025, October). Comparative receptor pharmacology of antipsychotic drugs based on normalized binding affinity data and breadth of interaction. European Neuropsychopharmacology, 99, 31-40.
  • ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent.... Retrieved February 22, 2026, from [Link]

  • Kumar, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 40(8), 3567-3585.
  • Correll, C. U. (2020, April 16). From receptor pharmacology to improved outcomes: individualising the selection, dosing, and switching of antipsychotics.
  • McCorvy, J. D., et al. (2018). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ACS Chemical Neuroscience, 9(1), 139-148.
  • ResearchGate. (n.d.). Simplified receptor binding affinity profiles for atypical.... Retrieved February 22, 2026, from [Link]

  • Aringhieri, S., et al. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 16(9), 1226-1243.
  • Wallach, J., et al. (2025, September 25). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.
  • Psychopharmacopeia. (2025, August 15).
  • Gécsei, A., et al. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences, 21(24), 9634.
  • Sykes, D. A., et al. (2021, November 14). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv.
  • Abcam. (2025, July 4). ab112129 Calcium Flux Assay Kit (Fluo-8, No Wash).
  • ResearchGate. (n.d.). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia | Request PDF. Retrieved February 22, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Targeting the 5-HT2A receptor with psychedelics & novel molecules. Retrieved February 22, 2026, from [Link]

  • University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux.
  • Patsnap Synapse. (2026, January 3).
  • Aringhieri, S., et al. (2017, April 25). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Semantic Scholar.
  • Joyce, D. W. (2018, July 25). Similarity Maps for Antipsychotic Medications - Dopamine and Serotonin Receptor Affinities : Part Three. Dan W Joyce.
  • Macpherson, T., et al. (2014). Prior Antipsychotic Drug Treatment Prevents Response to Novel Antipsychotic Agent in the Methylazoxymethanol Acetate Model of Schizophrenia. Neuropsychopharmacology, 39(3), 737-747.
  • Academia.edu. (n.d.). (PDF) Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects Mechanisms of Therapeutic Actions and Adverse Side Effects Drug D 2 Antag D 2 PA D 3 5HT 1A 5HT 2A 5HT 2C 5HT Side Effects. Retrieved February 22, 2026, from [Link]

  • Horacek, J., et al. (2007, August 15). Dopamine and serotonin receptor binding and antipsychotic efficacy. Psychopharmacology, 193(3), 373-384.
  • Meyer, J. M. (n.d.). Clinician's Guide to Understanding Atypical Antipsychotic Drug Receptor Binding Properties.
  • ResearchGate. (n.d.). Receptor binding profiles of atypical antipsychotic drugs | Download Table. Retrieved February 22, 2026, from [Link]

  • Gozzi, A., et al. (2018, September 15). The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. NeuroImage, 179, 233-243.
  • Robinson, E. S. J. (2019). Psychopharmacology: From serendipitous discoveries to rationale design, but what next?. Journal of Psychopharmacology, 33(9), 1055-1065.
  • Simon, M. I., et al. (2016). Regulation, Signaling and Physiological Functions of G-proteins. Annual Review of Physiology, 78, 123-146.
  • Dr.Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?.
  • Faron-Górecka, A., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4426.

Sources

A Senior Application Scientist's Guide to Confirming Maroxepin Purity: The Definitive Power of Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and clinical data stand. In the case of Maroxepin (C₁₉H₁₉NO), a tetracyclic compound with potential applications in neuroscience, ensuring the integrity of the active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, scientifically grounded comparison of analytical techniques for purity determination, establishing why Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its quantitative application (qNMR), serves as a uniquely authoritative and self-validating system.

We will move beyond simple protocols to explore the causality behind experimental choices, offering a robust framework for obtaining high-fidelity purity data for Maroxepin.

The Analytical Challenge: Why Purity is More Than a Percentage

The purity of an API like Maroxepin directly impacts its efficacy, safety, and reproducibility in research and clinical settings. Impurities, which can arise from the synthesis process, degradation, or storage, may be benign, or they could possess their own pharmacological or toxicological profiles. Therefore, an ideal analytical method must not only quantify the main component but also identify and, if possible, quantify any extraneous substances.

While several techniques can assess purity, they are not created equal. Their methodologies are based on different physical principles, which dictates their strengths and weaknesses. Nuclear Magnetic Resonance (NMR) spectroscopy offers a holistic solution by providing both structural verification and direct quantification from a single experiment, making it a primary analytical method.[1][2]

Quantitative ¹H NMR: The Gold Standard for Purity Assessment

Quantitative NMR (qNMR) stands apart from chromatographic and other spectroscopic techniques because it is a primary ratio method of measurement.[2] The fundamental principle is that the integral area of an NMR signal is directly proportional to the number of nuclei generating that signal.[2][3] By introducing a certified internal standard of known purity and mass into a sample of Maroxepin with a known mass, we can calculate the absolute purity of the analyte without needing a specific Maroxepin reference standard.[3][4] This intrinsic linearity and universal response for all proton-containing molecules is a significant advantage over methods like HPLC, where detector response can vary between the API and its impurities.[5]

Causality Behind the qNMR Protocol: A Self-Validating Workflow

The trustworthiness of a qNMR experiment lies in a meticulously planned and executed protocol. Each step is designed to eliminate variables and ensure the data is accurate and reproducible.

G cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing & Calculation A Accurately weigh Maroxepin sample (m_s) B Select & weigh high-purity Internal Standard (IS) (m_ic) A->B Critical for accuracy C Co-dissolve sample and IS in appropriate deuterated solvent B->C D Acquire Quantitative ¹H NMR Spectrum (Long D1, 90° pulse, sufficient scans) C->D E Acquire Structural Confirmation Spectra (¹³C, COSY, HSQC) D->E Concurrent or subsequent F Process Data (FT, Phasing, Baseline Correction) G Integrate non-overlapping peaks for Maroxepin (Int_t) and IS (Int_ic) F->G H Apply qNMR Purity Formula G->H I Purity Result (%) H->I

Caption: Workflow for purity determination of Maroxepin by qNMR.

Experimental Protocol: Quantitative ¹H NMR of Maroxepin

1. Selection of Internal Standard (IS):

  • Rationale: The choice of IS is critical. It must be of high, certified purity (>99.9%), stable, non-reactive with Maroxepin, and possess sharp signals in a region of the ¹H NMR spectrum that does not overlap with any Maroxepin signals.

  • Recommended Standard: Maleic acid is an excellent choice. Its two olefinic protons appear as a sharp singlet far downfield (~6.2-6.5 ppm in DMSO-d₆), a region typically clear of signals from Maroxepin or common impurities.

  • Protocol: Dry the internal standard (e.g., maleic acid) under vacuum to remove residual moisture.

2. Sample Preparation:

  • Rationale: Accurate weighing is the cornerstone of quantitative analysis. Any error in mass measurement will directly translate to an error in the final purity calculation.

  • Protocol:

    • Using a calibrated analytical balance, accurately weigh approximately 10-15 mg of the Maroxepin sample into a clean vial. Record the mass (m_s).

    • Accurately weigh approximately 5-8 mg of the certified maleic acid internal standard into the same vial. Record the mass (m_ic).

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Rationale: To ensure the signal integrals are truly quantitative, acquisition parameters must be optimized to allow for full relaxation of all protons between pulses. A long relaxation delay (D1) is the most critical parameter.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters for Quantitative ¹H NMR:

    • Pulse Angle: 90° (to ensure maximum signal excitation).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ (longitudinal relaxation time) of the protons of interest. For small molecules like Maroxepin, a D1 of 30-60 seconds is generally sufficient and ensures full relaxation.

    • Acquisition Time (AQ): ≥ 3 seconds (for good digital resolution).

    • Number of Scans (NS): 8 to 16 scans (adjust for optimal signal-to-noise ratio).

4. Data Processing and Purity Calculation:

  • Rationale: Careful processing ensures that the integrated areas accurately reflect the signal intensities.

  • Protocol:

    • Apply Fourier Transform, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID). Manually refine phasing and baseline if necessary to ensure a flat baseline across the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal for Maroxepin. For Maroxepin's structure (2,3,4,5-Tetrahydro-3-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-d]azepine), the N-methyl singlet is often a good candidate.

    • Integrate the singlet for the internal standard (maleic acid).

    • Calculate the purity using the following formula[3][4]: Purity_s (%) = (Int_t / Int_ic) * (n_ic / n_t) * (MW_t / MW_ic) * (m_ic / m_s) * Purity_ic Where:

      • Int_t, Int_ic: Integrals for the target (Maroxepin) and internal calibrant.

      • n_t, n_ic: Number of protons for the integrated signals of the target and calibrant (e.g., 3 for N-CH₃ of Maroxepin, 2 for maleic acid).

      • MW_t, MW_ic: Molecular weights of the target (Maroxepin: 277.36 g/mol ) and calibrant (Maleic Acid: 116.07 g/mol ).[6][7]

      • m_s, m_ic: Masses of the sample and internal calibrant.

      • Purity_ic: Certified purity of the internal calibrant (as a percentage).

Structural Confirmation: The Power of a Multi-faceted NMR Approach

Beyond quantification, NMR provides unparalleled detail for structural confirmation, ensuring the material is indeed Maroxepin and allowing for the identification of impurities.[8][9]

  • ¹³C NMR: Confirms the presence of all 19 unique carbon atoms in the Maroxepin skeleton. The chemical shifts provide information about the electronic environment of each carbon (e.g., aromatic, aliphatic, carbons adjacent to heteroatoms).[10][11][12]

  • 2D NMR - COSY & HSQC: These experiments remove any ambiguity in proton and carbon assignments.

    • COSY (COrrelation SpectroscopY): Reveals which protons are spin-coupled to each other, typically through 2-3 bonds. This allows for the mapping of the aliphatic spin systems in the tetrahydroazepine ring.[13][14]

    • HSQC (Heteronuclear Single Quantum Coherence): Creates a 2D plot correlating each proton with the carbon atom it is directly attached to. This provides definitive C-H connectivity, confirming assignments made from 1D spectra.[13][15]

Sources

Safety Operating Guide

Maroxepin: Comprehensive Disposal and Waste Management Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Maroxepin Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Summary & Operational Stance

Maroxepin (CAS: 65509-24-2) is a tetracyclic dibenzoxepin derivative with potent antagonist activity at serotonin (5-HT) and dopamine receptors.[1] While not always explicitly "P-listed" (acutely toxic) under US RCRA regulations depending on the specific jurisdiction, it must be managed as Hazardous Pharmaceutical Waste .[1]

The Core Directive: Do not dispose of Maroxepin down the drain or in general municipal trash. Its tetracyclic structure is chemically stable and lipophilic, posing a significant risk of bioaccumulation in aquatic ecosystems if not thermally destroyed.

Immediate Action Plan:

  • Solids: Segregate into "Hazardous Waste - Toxic Solids."

  • Solutions: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in halo-solvents).

  • Destruction Method: High-temperature incineration (

    
    ) is the only validated method for ring cleavage.[1]
    
Chemical & Hazard Profile

Effective disposal requires accurate characterization.[1] Use the data below to complete waste tags and manifest documents.

ParameterTechnical SpecificationOperational Implication
CAS Number 65509-24-2Use for waste tagging/manifesting.[1]
Molecular Formula

High carbon content; suitable for fuel blending incineration.[1]
Solubility DMSO (

), Ethanol
Lipophilic.[1][2] Water rinsing is ineffective for decontamination.[1]
Stability Tetracyclic ring structureResistant to hydrolysis; requires thermal oxidation.[1]
Hazard Class Acute Tox. 4 (Oral); Aquatic ChronicDo not release to sewer.
RCRA Status Non-listed Hazardous (Characteristic)Manage as Toxic/Irritant.[1]
Waste Management Decision Logic

The following workflow illustrates the decision-making process for disposing of Maroxepin in various experimental states. This logic ensures compliance with EPA (US) and ECHA (EU) standards.[1]

MaroxepinDisposal Start Waste Generation: Maroxepin Source StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure or Contaminated) StateCheck->Solid Powder/Wipes Liquid Liquid / Solution StateCheck->Liquid Stock/Media SolidWaste Container: Wide-Mouth HDPE Tag: Toxic Solid Solid->SolidWaste SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains >1% Halogens NonHalo Non-Halogenated (e.g., DMSO, EtOH) SolventCheck->NonHalo No Halogens HaloWaste Container: Amber Glass/HDPE Tag: Halogenated Solvent Halo->HaloWaste NonHaloWaste Container: HDPE Carboy Tag: Organic Solvent NonHalo->NonHaloWaste Incineration Final Fate: High-Temp Incineration SolidWaste->Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Operational decision tree for Maroxepin waste segregation.[1] Note that the final fate for all streams is incineration to ensure destruction of the bioactive pharmacophore.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired powder, weighing boats, contaminated gloves, bench paper.

  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.[1]

  • Bagging: Place fine powders in a sealed clear bag before placing them in the waste container to prevent dust generation upon reopening.

  • Labeling:

    • Chemical Name: Maroxepin.[1][3][4]

    • Hazards: Toxic, Irritant.[1][5]

    • Composition: 100% (for pure stock).

  • Verification: Ensure the lid is gasketed. Tetracyclic dusts are potent respiratory irritants.[1]

Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)

Applicability: DMSO stocks, cell culture media (


), HPLC effluent.[1]
  • Solvent Compatibility Check:

    • Scenario 1 (DMSO/Methanol/Ethanol): Segregate into "Non-Halogenated Organic Waste."[1] Maroxepin is highly soluble here.[1]

    • Scenario 2 (Dichloromethane/Chloroform): Segregate into "Halogenated Organic Waste."[1]

  • Precipitation Warning: If mixing aqueous Maroxepin waste with high-concentration organic waste, watch for precipitation.[1] While not dangerous, sludge can clog waste intake systems at the disposal facility.[1]

  • Rinsing: Triple-rinse empty stock vials with ethanol (not water) to solubilize residues. Add the rinsate to the liquid waste container.[1]

Spill Management: A Self-Validating System

Accidental spills require a protocol that inherently verifies cleanliness.[1] Because Maroxepin is not visible at low concentrations, we rely on solubility logic.[1]

The "Solvent-Sweep" Protocol:

  • Isolate: Mark the area.[1] Don appropriate PPE (Nitrile gloves, lab coat, N95/P100 respirator if powder is airborne).[1]

  • Dry Collection (Powder):

    • Cover spill with wet paper towels (dampened with water) to prevent aerosolization.[1]

    • Scoop into a hazardous waste bag.[1]

  • Solvent Wash (The Validation Step):

    • Why: Water will not effectively remove Maroxepin (lipophilic).[1] You might leave invisible active residue.[1]

    • Action: Wipe the surface with 70% Ethanol or Isopropanol .[1]

    • Validation: Wipe the surface a second time with a fresh Kimwipe.[1] If the wipe remains clean and the solvent evaporates without leaving a "hazy" residue (crystal bloom), the decontamination is likely successful.

  • UV Verification (Optional but Recommended): If you have a handheld UV lamp (254 nm), scan the area.[1] Many tetracyclic compounds fluoresce or absorb UV; a dark spot or fluorescent smear indicates remaining contamination.[1]

Scientific Rationale: Why Incineration?

As scientists, we must understand the causality of our safety protocols.

  • Ring Stability: Maroxepin contains a dibenzoxepin ring system fused to an azepine ring.[1] This tetracyclic core is thermodynamically stable and resistant to biological degradation (hydrolysis or enzymatic breakdown) in sewage treatment plants.[1]

  • Ecological Impact: If released into waterways, compounds with this pharmacological profile (5-HT/DA antagonists) can disrupt the endocrine and nervous systems of aquatic life, even at ng/L concentrations.[1]

  • Thermal Destruction: High-temperature incineration (

    
    ) provides the activation energy required to break the aromatic bonds, oxidizing the compound into safe byproducts (
    
    
    
    ,
    
    
    , and
    
    
    scrubbed by the facility).[1]

Autoclaving is NOT a disposal method. Autoclaving sterilizes biological agents; it does not destroy the chemical structure of Maroxepin.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68858, Maroxepin. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Information on Chemicals - Classification and Labelling Inventory. Retrieved from [Link][1]

Sources

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Maroxepin

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides detailed safety and handling protocols for Maroxepin. While Maroxepin (CAS 65509-24-2) is an identified chemical compound, comprehensive, publicly available toxicological and safety data are limited.[1][2][3] To ensure the highest standard of safety and scientific integrity, the recommendations within this guide are based on the well-documented hazard profile of Doxepin , a structurally related dibenzoxepine compound. Doxepin is known to be toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing reproductive harm.[4] These protocols are designed for researchers, scientists, and drug development professionals and should be implemented in conjunction with a site-specific risk assessment and all applicable institutional and regulatory guidelines.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Maroxepin, a dibenzoxepino-azepine derivative, belongs to a class of compounds that can be pharmacologically potent and present significant health risks if handled improperly. Based on our surrogate compound, Doxepin, we must assume Maroxepin presents hazards including:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[4] Accidental exposure could lead to systemic effects.

  • Organ-Specific Damage: May cause damage to organs through single or repeated exposure.[4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4] This is a critical consideration for all personnel of child-bearing potential.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]

A thorough risk assessment is the cornerstone of a self-validating safety system. Before any procedure, you must evaluate the quantity of Maroxepin being handled, the potential for aerosolization (e.g., weighing, preparing solutions), and the duration of the task. This assessment will determine the necessary level of engineering controls and PPE.

The Core Protocol: Personal Protective Equipment for Maroxepin

The following PPE is mandatory for all procedures involving Maroxepin in its pure or concentrated form. These recommendations are designed to prevent dermal, ocular, and respiratory exposure.

PPE Component Specification Rationale for Use
Hand Protection Double-gloving: Nitrile gloves (inner and outer).Doxepin is toxic upon skin contact.[4] Double-gloving provides a robust barrier against dermal absorption and protects against potential tears or pinholes in the outer glove.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne particles, preventing serious eye irritation.[4] A face shield offers an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved N95 respirator (minimum). For procedures with high aerosolization potential, a Powered Air-Purifying Respirator (PAPR) is recommended.Prevents inhalation of airborne particles, a key route of exposure for toxic compounds.[4] The choice of respirator depends on the scale and nature of the work.
Protective Clothing Disposable, solid-front protective gown with tight-fitting cuffs. Impervious arm sleeves.Prevents contamination of personal clothing and skin. The solid front and tight cuffs create a more effective barrier than a standard lab coat.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants out of the laboratory.

Operational Plans: Step-by-Step Guidance for Safe Handling

Adherence to standardized procedures is critical for minimizing exposure risks. The following workflows integrate best safety practices.

Weighing and Solution Preparation

This process has a high potential for generating hazardous dust and aerosols.

  • Preparation: Don all required PPE as specified in the table above.

  • Engineering Controls: Perform all weighing and initial solubilization activities within a certified chemical fume hood or a ventilated balance enclosure.

  • Handling:

    • Use a dedicated set of spatulas and weighing papers.

    • Dispense the powder slowly and carefully to minimize dust generation.

    • When adding solvent, do so slowly down the side of the vessel to avoid splashing.

    • Cap the container immediately after the addition of the solvent.

  • Post-Procedure:

    • Carefully wipe down the balance and surrounding surfaces with a suitable deactivating agent (e.g., 10% bleach solution followed by a water or ethanol rinse), followed by disposal of the wipes as hazardous waste.

    • Dispose of all single-use items (weighing paper, pipette tips) in a designated, sealed hazardous waste container inside the fume hood.

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps from preparation to disposal, ensuring a closed-loop safety process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_decon Decontamination & Disposal Phase prep1 Conduct Risk Assessment prep2 Don Full PPE (Double Gloves, Gown, Goggles, Respirator) prep1->prep2 handle1 Weigh Maroxepin prep2->handle1 Enter Controlled Area handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 decon1 Decontaminate Surfaces & Equipment handle3->decon1 Complete Experiment decon2 Segregate Waste (Sharps, Liquid, Solid) decon1->decon2 decon3 Doff PPE in Designated Area decon2->decon3 decon4 Dispose of Waste in Labeled, Sealed Containers decon3->decon4 exit exit decon4->exit Exit & Wash Hands

Caption: Workflow for safe handling of Maroxepin.

Decontamination and Disposal Plan

Effective decontamination and proper waste disposal are essential to prevent cross-contamination and environmental release.[5]

Decontamination
  • Work Surfaces: All surfaces within the fume hood and any areas where Maroxepin was handled must be decontaminated at the end of each procedure. Use a 10% bleach solution, allowing for a 15-minute contact time, followed by a rinse with 70% ethanol to remove the bleach residue.

  • Non-disposable Equipment (e.g., glassware, stir bars): Submerge in a designated decontamination bath (e.g., a high-pH cleaning solution or bleach solution) before proceeding with standard washing procedures.

Waste Disposal

All waste generated from handling Maroxepin is considered hazardous chemical waste.

  • Solid Waste: This includes gloves, gowns, shoe covers, weighing papers, and contaminated wipes. Collect in a dedicated, clearly labeled, puncture-resistant container with a lid.

  • Liquid Waste: Collect all solutions containing Maroxepin in a labeled, sealed, and chemically resistant waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container.

Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never dispose of Maroxepin waste down the drain or in the regular trash.[6]

Emergency Procedures: Planning for the Unexpected

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Spill Response

For any spill, evacuate the immediate area and alert your supervisor and EHS office.

  • Small Spills (inside a fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Gently work from the outside in to absorb the spill.

    • Place the used absorbent materials into the hazardous solid waste container.

    • Decontaminate the area as described above.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Close the doors and prevent re-entry.

    • Contact your institution's EHS emergency response team.

References

  • Maroxepin | C19H19NO | CID 68858 - PubChem . National Institutes of Health. [Link]

  • MAROXEPIN - gsrs . U.S. Food and Drug Administration. [Link]

  • 65509-24-2,Maroxepin - LookChemicals . LookChemicals. [Link]

  • GUIDELINES FOR SAFE DISPOSAL OF EXPIRED AND UNUSABLE PHARMACEUTICALS . National Medicines Regulatory Authority, Sri Lanka. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food and Drug Administration. [Link]

  • "PERSONAL PROTECTIVE EQUIPMENT" . OSHA. [Link]

  • MATERIAL SAFETY DATA SHEET - MarProZep . MarProZep. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.